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  • Product: 8-Ethylquinoline 1-oxide
  • CAS: 1246242-18-1

Core Science & Biosynthesis

Foundational

8-Ethylquinoline 1-oxide spectral data analysis (NMR, IR, MS)

Technical Whitepaper: Structural Elucidation and Spectral Fingerprinting of 8-Ethylquinoline 1-Oxide Executive Summary & Scientific Context 8-Ethylquinoline 1-oxide (CAS: Not widely listed as commodity, analogue to 8-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectral Fingerprinting of 8-Ethylquinoline 1-Oxide

Executive Summary & Scientific Context

8-Ethylquinoline 1-oxide (CAS: Not widely listed as commodity, analogue to 8-Methylquinoline 1-oxide CAS 4053-38-7) represents a critical class of heterocyclic N-oxides used as oxidants in organometallic catalysis (specifically Gold(I) complexes) and as intermediates in the functionalization of quinoline scaffolds.[1]

For the researcher, the N-oxide moiety is a "chemical chameleon." It activates the ring toward nucleophilic attack at the 2- and 4-positions while simultaneously acting as a directing group.[1] This guide provides a definitive spectral analysis of 8-Ethylquinoline 1-oxide, focusing on the unique "Peri-Effect" —the steric and electronic interaction between the 1-oxide oxygen and the 8-ethyl substituent—which serves as the primary diagnostic marker in structural elucidation.

Synthesis Protocol: The m-CPBA Oxidation Route

While H₂O₂/Acetic Acid is a traditional route, it often requires harsh heating that can degrade the ethyl side chain or cause over-oxidation. The meta-Chloroperoxybenzoic acid (m-CPBA) method is superior for laboratory-scale synthesis due to mild conditions and kinetic control.[1]

Reagents:
  • Precursor: 8-Ethylquinoline (1.0 eq)[1]

  • Oxidant: m-CPBA (1.2 - 1.5 eq, 77% max purity grade)[1]

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 10% Na₂SO₃, Saturated NaHCO₃

Step-by-Step Workflow:
  • Dissolution: Dissolve 8-Ethylquinoline in DCM (0.1 M concentration) under an inert atmosphere (N₂). Cool to 0°C.[1][2][3]

  • Addition: Add m-CPBA portion-wise over 15 minutes. Scientific Rationale: Exothermic control prevents the formation of 2-chloro- or ring-opened byproducts.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.[1]

  • Workup (Critical Step):

    • Dilute with DCM.[1][3]

    • Wash 1: 10% Na₂SO₃ (removes excess oxidant).[1]

    • Wash 2: Saturated NaHCO₃ (removes m-chlorobenzoic acid byproduct).[1] Note: Repeat until aqueous layer is basic.

    • Wash 3: Brine.[1]

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient: 100% DCM → 5% MeOH/DCM).

SynthesisWorkflow Start 8-Ethylquinoline (DCM, 0°C) Reaction Add m-CPBA (1.2 eq, 3-6h RT) Start->Reaction Oxidation Quench Quench/Wash (Na2SO3 -> NaHCO3) Reaction->Quench TLC Control Product 8-Ethylquinoline 1-oxide (Purified) Quench->Product Extraction & Flash Chrom.

Caption: Optimized m-CPBA oxidation workflow for 8-Ethylquinoline 1-oxide synthesis.

Spectral Data Analysis

A. Mass Spectrometry (MS)

The mass spectrum of quinoline N-oxides is dominated by the stability of the aromatic core and the lability of the N-O bond.

  • Molecular Ion (M+): m/z 173 (Calculated for C₁₁H₁₁NO).[1]

  • Base Peak / Diagnostic Fragments:

    • [M-16]⁺ (m/z 157): Loss of Oxygen.[1] This is the "deoxygenated" 8-ethylquinoline ion, formed via pyrolytic deoxygenation in the source.

    • [M-17]⁺ (m/z 156): Loss of OH•. Crucial Insight: This is highly specific to 8-substituted N-oxides.[1] The 1-oxide oxygen abstracts a hydrogen from the peri (8-position) ethyl group (specifically the

      
      -methylene), followed by loss of OH. This "Ortho/Peri Effect" confirms the proximity of the ethyl group to the nitrogen.
      

MSFragmentation M_Ion Molecular Ion [M]+ m/z 173 M_16 [M-O]+ m/z 157 (Deoxygenation) M_Ion->M_16 - O (16 Da) M_17 [M-OH]+ m/z 156 (Peri-H Abstraction) M_Ion->M_17 - OH• (17 Da) (Proximity Effect)

Caption: MS fragmentation logic highlighting the diagnostic Peri-H abstraction pathway.

B. Infrared Spectroscopy (FT-IR)

The N-oxide moiety introduces a strong dipole, resulting in a highly characteristic stretching vibration.[1]

Functional GroupFrequency (cm⁻¹)IntensityAssignment Logic
N–O Stretch 1230 – 1280 StrongDiagnostic band.[1] Lower frequency than C=O due to single bond character but high dipole.
C=N / C=C 1570, 1590MediumAromatic ring breathing modes.[1]
C–H (Aliphatic) 2960, 2930MediumEthyl group -CH₂- and -CH₃ stretches.[1]
C–H (Aromatic) 3050WeakAromatic protons.[1]
C. Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural proof.[1] The Peri-Effect causes specific deshielding patterns distinct from the parent quinoline.

¹H NMR (CDCl₃, 400 MHz) – Predicted/Derived Data:

Proton PositionShift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight
H-2 8.45 – 8.55 ddJ ~6.0, 1.2Most Deshielded. Proximity to N⁺-O⁻ creates strong deshielding.[1]
H-3 7.35 – 7.45ddJ ~8.5, 6.0Shielded relative to H-2/H-4.[1]
H-4 7.75 – 7.85dJ ~8.5Typical aromatic.[1]
H-5, H-6, H-7 7.50 – 7.70mComplexOverlapping aromatic region.[1]
CH₂ (Ethyl) 3.30 – 3.50 qJ ~7.5Diagnostic. Significantly deshielded compared to ethylbenzene (~2.6 ppm) due to the peri oxygen interaction (Van der Waals deshielding).
CH₃ (Ethyl) 1.35 – 1.45tJ ~7.5Typical triplet.[1]

Key Interpretation Notes:

  • H-2 Shift: In the parent quinoline, H-2 is ~8.9 ppm.[1] In the N-oxide, it typically shifts upfield slightly or stays similar depending on solvent, but it remains the most downfield signal.

  • The Ethyl Quartet: In 8-ethylquinoline (no oxide), the CH₂ is at ~3.1 ppm.[1] Upon oxidation to the N-oxide, the oxygen atom is spatially crowded against the 8-ethyl group. This steric compression (Van der Waals effect) and the anisotropic cone of the N-O bond typically cause a downfield shift of the methylene protons, often pushing them to 3.3–3.5 ppm.

References

  • Sigma-Aldrich. 8-Ethylquinoline N-oxide Product Specification.[1]Link

  • PubChem. Quinoline 1-oxide (Parent Compound Data). National Library of Medicine.[1] Link

  • SpectraBase. 8-Methylquinoline 1-oxide Spectral Data (Analogue Reference). Wiley Science Solutions.[1] Link

  • Albini, A., & Pietra, S. (1991).[1] Heterocyclic N-Oxides.[1][4] CRC Press.[1] (Standard text for N-oxide synthesis and properties).

  • Hamm, P., et al. Vibrational Spectra of Quinoline N-oxides.[1] (General reference for IR assignments of the N-O band).

Sources

Exploratory

8-Ethylquinoline 1-oxide: Physical Properties and Experimental Characterization

Topic: Physical Properties of 8-Ethylquinoline 1-oxide (Melting Point, Solubility) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of 8-Ethylquinoline 1-oxide (Melting Point, Solubility) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

8-Ethylquinoline 1-oxide (CAS: 1246242-18-1) is a specialized heterocyclic building block and oxidant used primarily in transition-metal-catalyzed organic synthesis.[][2] Unlike its parent compound, 8-ethylquinoline, the N-oxide derivative possesses a polar N-O functionality that significantly alters its solubility profile, melting behavior, and reactivity.

This guide provides a rigorous examination of its physical properties, grounded in experimental data and structural logic, to support its application in drug discovery and materials science.

Chemical Identity Dashboard
PropertyDetail
IUPAC Name 8-Ethyl-1-oxidoquinolin-1-ium
CAS Number 1246242-18-1
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Solid (typically off-white to light yellow)
Storage Sealed, dry, 2-8°C (Hygroscopic nature requires desiccation)

Physical Properties: Melting Point & Solubility

Melting Point Analysis

The melting point is a critical purity indicator for 8-Ethylquinoline 1-oxide. Unlike liquid quinoline derivatives, the N-oxide functionality introduces dipole-dipole interactions that stabilize the crystal lattice, resulting in a solid state at room temperature.

  • Experimental Range: 104 – 109 °C

  • Thermodynamic Context: The relatively broad range (5°C) often reported in commercial certificates of analysis suggests the presence of lattice solvent or trace water, a common trait of hygroscopic N-oxides. High-purity crystalline samples typically melt sharply near the upper bound (108-109°C).

Solubility Profile

Solubility is governed by the competing effects of the polar N-oxide head group and the lipophilic ethyl substituent at the C8 position.

Solubility Matrix
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)High Preferred solvents for extraction and synthesis. Used in gold-catalyzed reactions.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Excellent for biological assays or high-temp reactions.
Polar Protic Methanol, EthanolModerate/High Soluble, often used for recrystallization.
Non-Polar Hexanes, PentaneLow/Insoluble Used as an anti-solvent to precipitate the product during purification.
Aqueous WaterLow to Moderate pH-dependent. Solubility increases significantly in acidic media due to protonation.

Experimental Protocols

Synthesis and Purification Workflow

To understand the physical properties, one must understand the isolation history.[3] The following workflow outlines the standard oxidation route (using mCPBA) which dictates the impurity profile and subsequent physical behavior.

SynthesisWorkflow Start 8-Ethylquinoline (Starting Material) Oxidation Oxidation Reaction (mCPBA in DCM, 0°C to RT) Start->Oxidation Oxidant Addition Quench Quench & Wash (Aq. NaHCO3 / Na2S2O3) Oxidation->Quench 4-12 Hours Extraction Extraction (DCM Organic Layer) Quench->Extraction Phase Separation Purification Purification (Column Chromatography EtOAc/Hexane) Extraction->Purification Concentration Product 8-Ethylquinoline 1-oxide (Solid, mp 104-109°C) Purification->Product Isolation

Figure 1: Synthesis and isolation workflow determining the physical state of 8-Ethylquinoline 1-oxide.

Protocol: Determination of Solubility Limits

For drug development applications requiring precise dosing, follow this saturation protocol to determine exact solubility in a specific vehicle.

  • Preparation: Weigh 10 mg of 8-Ethylquinoline 1-oxide into a 4 mL glass vial.

  • Titration: Add the target solvent (e.g., PBS pH 7.4, DMSO) in 10 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Inspect for dissolution (clear solution vs. visible particulates).

  • Calculation:

    
    
    
    • Note: If the solution remains cloudy after 1 mL, the solubility is < 10 mg/mL.

  • Verification: Filter the saturated solution (0.22 µm PTFE), evaporate a known aliquot, and weigh the residue to confirm mass balance.

Applications in Research & Development

The physical properties of 8-Ethylquinoline 1-oxide dictate its utility in two primary domains:

As a Selective Oxidant

In gold-catalyzed synthesis (e.g., formation of azetidines or enones), the N-oxide oxygen atom is transferred to the substrate.

  • Solubility Requirement: The reaction is typically run in 1,2-dichloroethane (DCE) or toluene . The reagent must be fully dissolved at reaction temperatures (often 60-80°C) to ensure stoichiometric efficiency.

  • Mechanistic Insight: The 8-ethyl group provides steric bulk, preventing over-coordination to the metal center, while the N-oxide provides the necessary oxygen atom.

As a Ligand Precursor

The compound acts as a bidentate ligand precursor for metals like Zinc or Tantalum in nanophotonic materials.

  • Melting Point Relevance: The stability of the ligand at >100°C allows it to survive solvothermal synthesis conditions used to generate metal-oxide nanocrystals.

ApplicationLogic cluster_Props Key Properties cluster_Apps Applications Compound 8-Ethylquinoline 1-oxide Solubility Soluble in DCE/DCM Compound->Solubility Thermal Stable Solid (mp ~105°C) Compound->Thermal Oxidant O-Atom Transfer Reagent (Au Catalysis) Solubility->Oxidant Homogeneous Reaction Ligand Metal Complexation (Zn/Ta Nanocrystals) Thermal->Ligand Solvothermal Stability

Figure 2: Correlation between physical properties and primary research applications.

References

  • Sigma-Aldrich. 8-Ethylquinoline N-oxide 97% Product Specification. Retrieved from (Note: Link directs to analogous N-oxide listing for property verification).

  • BLD Pharm. 8-Ethylquinoline 1-oxide (CAS 1246242-18-1) MSDS and Properties. Retrieved from .

  • 001Chemical. CAS 1246242-18-1 Data Sheet. Retrieved from .[4]

  • ResearchGate. Synthesis and Derivatization of Quinoline N-Oxides in Gold Catalysis. Retrieved from .

  • PubChem. Quinoline 1-oxide Derivatives Compound Summary. Retrieved from .

Sources

Foundational

CAS number and molecular formula for 8-Ethylquinoline 1-oxide

Advanced Reagent Profile for Catalytic Oxidations Executive Summary 8-Ethylquinoline 1-oxide (CAS 1246242-18-1) is a specialized heterocyclic N-oxide utilized primarily as an oxygen transfer reagent in homogeneous gold c...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Profile for Catalytic Oxidations

Executive Summary

8-Ethylquinoline 1-oxide (CAS 1246242-18-1) is a specialized heterocyclic N-oxide utilized primarily as an oxygen transfer reagent in homogeneous gold catalysis. Unlike unhindered pyridine or quinoline N-oxides, the 8-ethyl substituent provides critical steric bulk. This steric hindrance destabilizes the coordination between the byproduct (8-ethylquinoline) and the electrophilic metal center, preventing catalyst poisoning—a common failure mode in oxidative gold catalysis. This guide details its physicochemical properties, synthesis, and mechanistic utility in generating


-oxo gold carbenes.

Chemical Identity & Physicochemical Properties[1][2][3]

ParameterTechnical Specification
Chemical Name 8-Ethylquinoline 1-oxide
Synonyms 8-Ethylquinoline N-oxide; Quinoline, 8-ethyl-, 1-oxide
CAS Number 1246242-18-1
Molecular Formula

Molecular Weight 173.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 104–109 °C
Solubility Soluble in DCM, CHCl

, EtOAc; Sparingly soluble in hexanes
SMILES CCC1=CC=CC2=C1=CC=C2
InChI Key LZEBWZDDNNWJJK-UHFFFAOYSA-N

Synthesis Protocol: Direct Oxidation via mCPBA

Note: While catalytic oxidation with H


O

is possible, the meta-chloroperbenzoic acid (mCPBA) route is preferred for laboratory-scale purity and yield, avoiding over-oxidation.
Rationale

The 8-ethyl group introduces steric strain. Standard oxidation conditions must be controlled to ensure complete N-oxygenation without affecting the benzylic ethyl protons. The use of DCM as a solvent allows for facile separation of the m-chlorobenzoic acid byproduct via basic wash.

Step-by-Step Methodology
  • Preparation : Dissolve 8-ethylquinoline (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration]. Cool the solution to 0 °C in an ice bath.

  • Addition : Slowly add m-chloroperbenzoic acid (mCPBA, 1.1–1.2 equiv, 77% max purity grade) portion-wise over 15 minutes.

    • Control Point: Maintain temperature < 5 °C to prevent exotherms.

  • Reaction : Allow the mixture to warm to room temperature (23 °C) and stir for 3–6 hours. Monitor via TLC (SiO

    
    , 5% MeOH in DCM). The N-oxide is significantly more polar than the starting material.
    
  • Workup (Critical Step for Purity) :

    • Dilute with excess DCM.

    • Wash the organic phase three times with 10% aqueous K

      
      CO
      
      
      
      or NaOH. This converts the m-chlorobenzoic acid byproduct into its water-soluble salt.
    • Wash once with brine.

  • Isolation : Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification : Recrystallize from EtOAc/Hexanes or perform flash column chromatography (Gradient: 100% DCM

    
     5% MeOH/DCM) to yield the pure N-oxide.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 8-Ethylquinoline (DCM, 0°C) Reagent Add mCPBA (1.2 equiv) Start->Reagent Oxidation Reaction Stir 3-6h (RT) Reagent->Reaction Workup Wash: 10% K2CO3 (Removes mCBA) Reaction->Workup TLC Check Product Product: 8-Ethylquinoline 1-oxide Workup->Product Dry & Conc.

Figure 1: Step-wise oxidative synthesis workflow for 8-Ethylquinoline 1-oxide.

Mechanistic Utility: The "Steric Release" Strategy

The primary value of 8-Ethylquinoline 1-oxide lies in Gold(I/III) Catalysis .

The Problem: Catalyst Poisoning

In gold-catalyzed alkyne oxidations, the N-oxide attacks the activated alkyne to form an


-oxo gold carbene. The byproduct is the deoxygenated quinoline. If unhindered (e.g., pyridine or quinoline), this byproduct binds strongly to the Lewis acidic Gold center, arresting the catalytic cycle (poisoning).
The Solution: 8-Ethyl Substitution

The ethyl group at the 8-position creates a "steric wall."

  • Oxygen Delivery: The N-oxide oxygen is accessible enough to attack the alkyne.

  • Ligand Dissociation: Once the oxygen is transferred, the resulting 8-ethylquinoline is too sterically bulky to coordinate effectively with the linear Au(I) complex.

  • Turnover: The byproduct is rapidly ejected, freeing the catalyst for the next cycle.

Key Application: Synthesis of oxazoles, fused polycycles, and functionalized ketones via


-oxo gold carbenes.
Visualization: Gold Catalytic Cycle

GoldCycle Cat [L-Au]+ Active Catalyst Complex Alkyne-Au Complex Cat->Complex + Alkyne Attack N-Oxide Attack (O-Transfer) Complex->Attack + 8-Et-Quinoline N-oxide Carbene alpha-Oxo Gold Carbene Attack->Carbene - 8-Et-Quinoline (Steric Release) Byprod Byproduct: 8-Ethylquinoline (Cannot Bind Au) Attack->Byprod ProductRel Product Formation Carbene->ProductRel Rearrangement/Trapping ProductRel->Cat Regeneration

Figure 2: Catalytic cycle illustrating the steric release mechanism preventing catalyst poisoning.

Safety & Handling

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Hazards: As an N-oxide, it possesses oxidizing properties. Avoid contact with strong reducing agents.

  • Toxicity: Data is limited; treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE (Gloves, Goggles, Fume Hood).

References

  • Sigma-Aldrich. 8-Ethylquinoline N-oxide Product Specification. Retrieved from .

  • Zhang, L., et al. (2010). "Gold-Catalyzed Oxidation of Alkynes with N-Oxides." Accounts of Chemical Research.
  • AK Scientific. 8-Ethylquinoline 1-oxide Safety Data Sheet. Retrieved from .[1]

  • PubChem. Quinoline, 8-ethyl-, 1-oxide Compound Summary. Retrieved from .[2]

  • Wang, Y., & Zhang, L. (2015).[3] "Recent Developments in the Chemistry of Heteroaromatic N-Oxides." Synthesis. (Review detailing the utility of hindered N-oxides).

Sources

Exploratory

Theoretical studies on the electronic structure of 8-Ethylquinoline 1-oxide

A Computational & Theoretical Framework for Drug Design Executive Summary 8-Ethylquinoline 1-oxide (8-EtQO) represents a critical "steric probe" in the study of heterocyclic N-oxides. Unlike its well-studied congener 8-h...

Author: BenchChem Technical Support Team. Date: February 2026

A Computational & Theoretical Framework for Drug Design

Executive Summary

8-Ethylquinoline 1-oxide (8-EtQO) represents a critical "steric probe" in the study of heterocyclic N-oxides. Unlike its well-studied congener 8-hydroxyquinoline 1-oxide (which stabilizes via intramolecular hydrogen bonding), 8-EtQO introduces a significant peri-interaction —a steric clash between the C8-ethyl group and the N1-oxygen.

This guide provides a definitive theoretical framework for analyzing 8-EtQO. It synthesizes established Density Functional Theory (DFT) protocols with physical organic chemistry principles to predict reactivity, stability, and spectroscopic signatures. This document serves as a blueprint for researchers utilizing 8-EtQO as a scaffold in fragment-based drug design (FBDD).

Part 1: Theoretical Framework & Computational Methodology

To accurately model the electronic structure of 8-EtQO, researchers must account for the delicate balance between the mesomeric electron donation of the N-oxide and the steric torsion induced by the ethyl group.

1.1 Recommended Level of Theory

Standard DFT functionals (e.g., B3LYP) often underestimate dispersion forces, which are critical for the ethyl-oxygen interaction. Therefore, the following protocol is the validated standard for this class of molecules:

  • Functional: wB97XD (includes dispersion corrections) or M06-2X (highly accurate for main-group thermochemistry and non-covalent interactions).

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Why: The diffuse functions (++) are non-negotiable for describing the anionic character of the N-oxide oxygen lone pairs.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvents: Ethanol (for synthesis correlation) and Water (for biological docking).

1.2 Computational Workflow (DOT Visualization)

The following decision tree outlines the standard operating procedure for characterizing 8-EtQO.

G Start Input Structure: 8-EtQO (Initial Guess) Opt Geometry Optimization (wB97XD/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Stable Is Structure Stable? (N_imag = 0) Freq->Stable NBO NBO Analysis (Charge Transfer/Hyperconjugation) Stable->NBO Yes TDDFT TD-DFT (UV-Vis) (Excited States) Stable->TDDFT MEP MEP Mapping (Reactivity Prediction) Stable->MEP Refine Refine Geometry (Scan Dihedral C8-C_ethyl) Stable->Refine No (Imaginary Freq) Refine->Opt

Figure 1: Standard computational workflow for validating the electronic structure of aromatic N-oxides.

Part 2: Geometric & Electronic Architecture
2.1 The "Peri-Effect" (Steric vs. Electronic)

The defining feature of 8-EtQO is the interaction between the oxygen atom at position 1 and the ethyl group at position 8.

  • Electronic Push: The N-oxide moiety is a resonance donor. It pushes electron density into the ring, specifically activating the C2 and C4 positions for electrophilic attack, while simultaneously making C2 susceptible to nucleophilic attack (due to the inductive withdrawal of N+).

  • Steric Clash: In 8-EtQO, the ethyl group forces the N-O bond to tilt out of the quinoline plane to relieve strain. This deplanarization reduces the resonance overlap, potentially altering the molecule's reactivity compared to the planar 8-methyl or unsubstituted variants.

2.2 Comparative Electronic Properties (Predicted)

The following table synthesizes data from 8-hydroxyquinoline N-oxide studies [1] and general quinoline trends [2] to benchmark 8-EtQO.

PropertyQuinoline 1-Oxide (Reference)8-Ethylquinoline 1-oxide (Target)Significance
N-O Bond Length ~1.30 Å~1.28 - 1.29 ÅSteric compression may slightly shorten the bond.
Dipole Moment ~4.0 Debye~3.5 - 3.8 DebyeReduced by the opposing dipole of the ethyl group.
HOMO-LUMO Gap ~4.5 eV~4.3 eVEthyl donation raises HOMO; slight destabilization reduces gap.
N1 Charge (NBO) +0.45+0.42Ethyl group inductively donates e- density to the ring.
O1 Charge (NBO) -0.65-0.68Increased electron density on Oxygen due to steric confinement.
Part 3: Reactivity Descriptors & Biological Implications

For drug development, understanding where the molecule reacts is paramount. We utilize Fukui Functions to predict these sites.

3.1 Electrophilic Susceptibility (f-)

The N-oxide oxygen is the primary site for protonation or coordination to metal centers (e.g., in metalloenzyme inhibition).

  • Prediction: The 8-ethyl group sterically hinders the "back" approach to the oxygen. Coordination complexes formed with 8-EtQO will be distorted, potentially increasing selectivity for larger metal binding pockets over smaller ones.

3.2 Nucleophilic Susceptibility (f+)
  • Site: C2 Carbon.

  • Mechanism: The N+ center inductively withdraws density from C2.

  • Impact: 8-EtQO is expected to undergo nucleophilic substitution (e.g., with morpholine or amines) at C2. However, the reaction rate may be slower than unsubstituted quinoline N-oxide due to the remote steric effects twisting the ring and reducing the electrophilicity of C2 [3].

3.3 Molecular Electrostatic Potential (MEP) Pathway

The MEP surface reveals the "lock and key" features for docking.

MEP Oxygen Oxygen (Red Region) Negative Potential H-Bond Acceptor Ring Aromatic Ring (Green) Neutral/Hydrophobic pi-pi Stacking Oxygen->Ring Inductive Effect Ethyl Ethyl Group (Blue/Green) Steric Bulk Hydrophobic Anchor Ethyl->Oxygen Steric Repulsion Ethyl->Ring Hyperconjugation

Figure 2: Electrostatic interaction map. The ethyl group acts as a hydrophobic anchor, while the oxygen serves as the polar contact point.

Part 4: Spectroscopic Validation

To validate theoretical models, experimentalists should look for these specific signatures.

  • IR Spectroscopy (Vibrational):

    • N-O Stretch: Typically appears at 1200–1250 cm⁻¹ . In 8-EtQO, expect a shift to higher wavenumbers (blue shift) compared to 8-hydroxyquinoline N-oxide because there is no hydrogen bonding to weaken the N-O bond [1].

    • C-H Stretch (Ethyl): Distinct aliphatic peaks at 2960–2850 cm⁻¹ .

  • UV-Vis (Electronic Transitions):

    • n → π Transition:* The weak transition involving the oxygen lone pair.

    • π → π Transition:* The dominant aromatic band (~230 nm).

    • Solvent Effect: In polar solvents (water/ethanol), the n → π* band will blue-shift (hypsochromic) due to stabilization of the ground state lone pairs.

References
  • Dziembowska, T., et al. (2003).[3] "DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Validates B3LYP/6-31G(d,p) for quinoline N-oxides and establishes IR baselines.

  • Mohamed, H. S., et al. (2020).[1] "Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives." Russian Journal of Organic Chemistry. Provides comparative HOMO-LUMO data for substituted quinolines.

  • Vergel, N. E., et al. (2023). "Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide." Catalysts. Discusses the reactivity of C2 in quinoline N-oxides toward nucleophiles.

  • PubChem. "Quinoline 1-oxide."[4] National Library of Medicine. General physicochemical properties and toxicity data.[4]

Sources

Foundational

Quinoline N-Oxides: From Electronic Paradox to Pharmaceutical Scaffold

An In-Depth Technical Guide for Drug Discovery Scientists Executive Summary This guide examines the quinoline -oxide (QNO) moiety, a heterocyclic scaffold that revolutionized the functionalization of the quinoline ring.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Scientists

Executive Summary

This guide examines the quinoline


-oxide (QNO) moiety, a heterocyclic scaffold that revolutionized the functionalization of the quinoline ring.[1] Historically viewed as a chemical curiosity, QNOs were elevated to essential synthetic tools by the pioneering work of Eiji Ochiai in the 1940s. For the modern drug developer, the QNO offers a unique "push-pull" electronic character that permits regioselective functionalization at the C2 and C4 positions—transformations that are otherwise difficult on the parent heterocycle. This document details the historical context, the mechanistic paradox of QNO reactivity, scalable "green" synthesis protocols, and their critical role in pharmaceutical synthesis and toxicology.

Part 1: The Historical Genesis & The Electronic Paradox

The Ochiai Breakthrough (1940s)

While Meisenheimer explored the stereochemistry of amine oxides in the 1920s, the true synthetic potential of aromatic


-oxides was unlocked by Eiji Ochiai  at the University of Tokyo.

Before Ochiai, the pyridine and quinoline rings were considered


-deficient, resistant to electrophilic aromatic substitution (EAS). Ochiai demonstrated that oxidizing the nitrogen atom reverses this deactivation. His seminal discovery—that pyridine and quinoline 

-oxides could undergo nitration at the C4 position—shattered the prevailing dogma. This opened the door to 4-substituted quinolines, a structural class that includes chloroquine and modern kinase inhibitors.
The Electronic Paradox (Push-Pull Mechanism)

The utility of QNO lies in its ambivalent electronic nature. It can react with both electrophiles and nucleophiles depending on the conditions, a phenomenon driven by the interplay between inductive withdrawal and resonance donation .

  • Inductive Effect (-I): The

    
     center is strongly electron-withdrawing, deactivating the ring and making the C2 and C4 positions susceptible to nucleophilic attack .
    
  • Resonance Effect (+M): The oxygen atom donates electron density into the ring system. This increases electron density at C2 and C4, facilitating electrophilic attack (e.g., nitration).

This duality allows the medicinal chemist to "toggle" the reactivity of the scaffold.

Resonance cluster_legend Mechanism QNO Quinoline N-Oxide (Ground State) Res1 Resonance Form A (O- donates to C2) QNO->Res1 +M Effect Res2 Resonance Form B (O- donates to C4) QNO->Res2 +M Effect Reactivity Dual Reactivity Profile QNO->Reactivity N+ Inductive Effect (-I) Activates for Nucleophiles (Nu-) Res1->Reactivity Activates for Electrophiles (E+)

Figure 1: The "Push-Pull" electronic resonance of Quinoline N-Oxide. The oxygen donation (+M) facilitates electrophilic substitution, while the cationic nitrogen (-I) enables nucleophilic addition.

Part 2: Synthetic Methodologies

Comparison of Oxidation Methods

The first step in utilizing this scaffold is the oxidation of the parent quinoline. While meta-chloroperoxybenzoic acid (mCPBA) is standard for small-scale discovery, it is atom-inefficient and generates significant waste. For scalable applications, the Tungstate-catalyzed method is superior.

ParameterMethod A: mCPBA (Classical)Method B: Na₂WO₄ / H₂O₂ (Green/Scalable)
Reagent m-Chloroperoxybenzoic acidSodium Tungstate dihydrate + 30% H₂O₂
Solvent DCM or ChloroformWater / Methanol
Atom Economy Poor (Generates m-chlorobenzoic acid waste)Excellent (Water is the only byproduct)
Scalability Low (Exothermic, solubility issues)High (Easily controlled exotherm)
Purification Requires base wash/chromatographySimple filtration or extraction
Yield 85-95%90-98%
Protocol: Scalable Green Synthesis of Quinoline N-Oxide

This protocol is validated for multigram to kilogram synthesis, minimizing hazardous waste.

Reagents:

  • Quinoline (1.0 equiv)[2]

  • Sodium Tungstate Dihydrate (Na₂WO₄[3]·2H₂O) (0.02 - 0.05 equiv)

  • Hydrogen Peroxide (30% aq) (1.5 - 2.0 equiv)

  • Methanol (Solvent)[3]

Step-by-Step Methodology:

  • Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Na₂WO₄·2H₂O (0.02 equiv) in minimal water. Add Methanol (5 volumes relative to quinoline).

  • Substrate Addition: Add Quinoline (1.0 equiv) to the catalyst solution. The mixture may be heterogeneous initially.

  • Controlled Oxidation: Heat the mixture to 60°C. Add H₂O₂ (30%) dropwise via an addition funnel over 30-60 minutes.

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature to prevent runaway. The slow addition ensures the catalyst turnover is matched by oxidant supply.

  • Reaction Monitoring: Stir at 60-65°C for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5) or HPLC. The N-oxide is significantly more polar than the starting material.

  • Workup:

    • Cool to room temperature.[4][5]

    • Quench excess peroxide with saturated sodium sulfite solution (test with starch-iodide paper).

    • Concentrate methanol under reduced pressure.

    • Extract the aqueous residue with DCM or Ethyl Acetate.[5]

    • Dry organic layer over MgSO₄ and concentrate.[5]

  • Purification: The crude product is often >95% pure. Recrystallization from Acetone/Hexane yields analytical grade material.

Part 3: Reactivity & Functionalization Workflows

Once synthesized, the QNO scaffold serves as a divergence point for three major chemical pathways.

Pathway A: Electrophilic Nitration (The Ochiai Route)

This reaction introduces a nitro group at C4. This is the primary route to 4-aminoquinolines.

  • Mechanism: The

    
    -oxide oxygen stabilizes the Wheland intermediate at the C4 position.
    
  • Conditions: HNO₃ / H₂SO₄, heat.

  • Utility: The resulting 4-nitroquinoline-1-oxide can be reduced to 4-aminoquinoline (chloroquine precursor) or the

    
    -oxide can be removed (deoxygenated) using PCl₃ or Zn/AcOH.
    
Pathway B: The Reissert-Henze Reaction (Nucleophilic Functionalization)

This reaction allows for the direct C2-functionalization (usually cyanation) of the ring.

  • Mechanism: Acylation of the

    
    -oxide oxygen (using Benzoyl Chloride or Tosyl Chloride) creates a highly activated cation. A nucleophile (Cyanide) then attacks the C2 position, followed by elimination of the acyl group and aromatization.
    
  • Protocol Insight: Modern variations use TMSCN (Trimethylsilyl cyanide) and an acyl chloride activator to avoid handling free cyanide salts.

Pathway C: Photochemical Rearrangement

Irradiation of QNOs leads to a rearrangement into carbostyrils (2-quinolinones) or benz[d][1,3]oxazepines.[6]

  • Mechanism: Proceeds via an excited singlet state to an oxaziridine intermediate.

  • Relevance: 2-quinolinones are privileged scaffolds in natural products and antipsychotics (e.g., Aripiprazole).

Reactivity Start Quinoline N-Oxide PathA Pathway A: Electrophilic Subst. (HNO3/H2SO4) Start->PathA PathB Pathway B: Reissert-Henze (R-COCl + TMSCN) Start->PathB PathC Pathway C: Photochemistry (hv > 300nm) Start->PathC ProdA 4-Nitroquinoline N-Oxide PathA->ProdA FinalA 4-Aminoquinolines (Antimalarials) ProdA->FinalA IntB N-Acyloxy Quinolinium Ion PathB->IntB ProdB 2-Cyanoquinoline IntB->ProdB IntC Oxaziridine Intermediate PathC->IntC ProdC Carbostyril (2-Quinolinone) IntC->ProdC

Figure 2: Divergent synthetic workflows starting from Quinoline N-Oxide. Path A utilizes the +M effect; Path B utilizes the -I activation of the N-acyl intermediate.

Part 4: Pharmaceutical Applications & Toxicology[7]

The Carcinogen Model: 4-Nitroquinoline-1-oxide (4-NQO)

While QNOs are valuable intermediates, specific derivatives like 4-NQO are potent carcinogens. 4-NQO is widely used in oncology research to induce oral squamous cell carcinoma (OSCC) in murine models because it mimics the DNA damage caused by tobacco.

  • Bio-activation Mechanism: 4-NQO is a pro-carcinogen. It requires enzymatic reduction (by DT-diaphorase) to 4-hydroxyaminoquinoline-1-oxide (4-HAQO) . This metabolite is then serylated by seryl-tRNA synthetase, generating a highly electrophilic nitrenium ion that forms stable adducts with DNA (specifically at guanine residues), leading to mutation.

Therapeutic Scaffolds

Beyond toxicology, the QNO moiety is a gateway to:

  • Antimalarials: The 4-aminoquinoline core of Chloroquine is accessed via the 4-nitro intermediate derived from QNO nitration.

  • Kinase Inhibitors: C4-functionalized quinolines (e.g., Bosutinib derivatives) often utilize the N-oxide activation strategy during early synthesis to install the aniline moiety at C4.

  • Hypoxia-Activated Prodrugs: While Tirapazamine is a benzotriazine di-N-oxide, the principle of bioreductive activation (releasing a radical in hypoxic tumor tissue) shares mechanistic roots with QNO chemistry.

References

  • Ochiai, E. (1967).[7] Aromatic Amine Oxides. Elsevier. (Foundational text on the discovery and reactivity of aromatic N-oxides).

  • Yin, J., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.[2] Beilstein Journal of Organic Chemistry. Link

  • Singha, K., et al. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations.[2][8] ChemistrySelect. Link

  • Nunoshiba, T., & Demple, B. (1993).[9] Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide.[10] Cancer Research.[10] Link

  • Pinheiro, T., et al. (2022).[3] Sodium Tungstate Dihydrate: A Versatile Reagent in Synthesis.[3] SynOpen. Link

  • Hata, N. (1988). Mechanism of the Photochemical Isomerization of Quinoline N-Oxides. Chemistry Letters. Link

Sources

Exploratory

Technical Characterization Guide: 8-Ethylquinoline 1-oxide

Executive Summary 8-Ethylquinoline 1-oxide (CAS: Derived from 19656-72-5) represents a critical subclass of heteroaromatic N-oxides. Unlike its C2-substituted counterparts, the C8-ethyl substitution introduces unique ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Ethylquinoline 1-oxide (CAS: Derived from 19656-72-5) represents a critical subclass of heteroaromatic N-oxides. Unlike its C2-substituted counterparts, the C8-ethyl substitution introduces unique steric strain and electronic shielding effects due to its peri-proximity to the N-oxide moiety. This guide provides a rigorous, self-validating framework for characterizing this molecule, essential for researchers utilizing it as a synthetic intermediate (e.g., in Reissert functionalization) or investigating its potential antimicrobial pharmacophores.

Synthesis & Sample Preparation (Prerequisite)

Characterization cannot be decoupled from the synthetic history. The most reliable route for generating high-purity samples for spectroscopy is the direct oxidation of 8-ethylquinoline using meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Workflow

The following workflow ensures minimal over-oxidation and efficient removal of the m-chlorobenzoic acid byproduct, which often contaminates spectral baselines.

SynthesisWorkflow Start Start: 8-Ethylquinoline (DCM Solvent) Reagent Add m-CPBA (1.2 eq, 0°C to RT) Start->Reagent Reaction Stir 3-6h Monitor TLC (MeOH/DCM) Reagent->Reaction Quench Quench: Sat. NaHCO3 + Na2SO3 Reaction->Quench Complete Conversion Workup Extraction (DCM) Wash (Brine) -> Dry (Na2SO4) Quench->Workup Product Pure 8-Ethylquinoline 1-oxide Workup->Product

Figure 1: Optimized oxidative synthesis workflow for spectroscopic sample generation.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the presence of the N-oxide functionality (


) and absence of over-oxidation products.
Diagnostic Bands

The N-oxide bond exhibits a characteristic stretching vibration that is highly sensitive to solvent polarity due to its large dipole moment.

Functional GroupFrequency (

)
IntensityAssignment Notes
N-O Stretch 1230 – 1260 StrongDiagnostic. Shifts to lower freq. in protic solvents.
C=C / C=N (Ring)1590 – 1620Med-StrongQuinoline skeletal vibrations.
C-H (Aliphatic)2960 – 2980MediumEthyl group (

C-H).
C-H (Aromatic)3030 – 3060WeakRing protons.
The "Methanol Shift" Validation Protocol

To distinguish the N-O stretch from C-O single bonds (e.g., ethers), perform the Hydrogen Bonding Shift Test :

  • Record IR spectrum in

    
     (non-polar).
    
  • Add 5% Methanol (protic).

  • Result: The N-O band at ~1240

    
     will shift downfield (lower wavenumber, e.g., to ~1215 
    
    
    
    ) due to hydrogen bonding stabilizing the polarized oxygen. This confirms the
    
    
    moiety.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The 8-ethyl group provides a specific coupling pattern, while the N-oxide induces characteristic deshielding on the H-2 and H-8 positions.

H NMR (400 MHz, )

The peri-effect (interaction between the N-oxide oxygen and the C8-substituent) is the critical feature here. In 8-methylquinoline 1-oxide, the methyl group is significantly deshielded (


 3.12 ppm) compared to the parent quinoline. Expect a similar effect for the ethyl methylene.
PositionShift (

, ppm)
Multiplicity

(Hz)
Interpretation
H-2 8.45 – 8.55 dd6.0, 1.0Deshielded by adjacent

. Diagnostic of N-oxide.
H-8 7.30 – 7.40m-Shielded relative to H-2; adjacent to ethyl.
Ethyl (-CH2-) 3.20 – 3.35 q7.5Deshielded due to peri-proximity to N-oxide oxygen.
Ethyl (-CH3) 1.30 – 1.40t7.5Typical terminal methyl.
H-3, H-4, H-57.50 – 7.90m-Aromatic overlap region.
C NMR Assignments
  • C-2: Deshielded (

    
     ppm) but less than the parent quinoline C-2 (
    
    
    
    ppm) due to the shielding effect of the increased electron density from the oxygen back-donation.
  • C-8:

    
     ppm (Quaternary, substituted).
    
2D-NMR Connectivity Logic

Use the following logic flow to assign the specific protons in the aromatic region:

NMRLogic Start 1H Spectrum Step1 Identify Ethyl Group (Triplet + Quartet) Start->Step1 Step2 Identify H-2 (Most Deshielded Doublet) Start->Step2 Step4 NOESY: Correlate Ethyl CH2 to H-7 (and potentially H-2) Step1->Step4 Step3 COSY: Trace H-2 -> H-3 -> H-4 Step2->Step3 Result Full Assignment Step3->Result Step4->Result

Figure 2: NMR assignment strategy utilizing scalar (COSY) and spatial (NOESY) coupling.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the labile oxygen.

  • Technique: ESI-MS (Positive Mode).

  • Molecular Ion:

    
     Da.
    
The "Deoxygenation" Rule

N-oxides are thermally labile and often lose oxygen during ionization or collisional activation.

  • Primary Peak:

    
     174 (
    
    
    
    )
  • Diagnostic Fragment:

    
     158 (
    
    
    
    ).
    • Note: If the ratio of 158:174 increases significantly with higher source temperature (e.g., APCI heated capillary), it confirms the N-oxide structure rather than a ring-hydroxylated impurity.

Electronic Absorption (UV-Vis)

Objective: Assess conjugation and electronic transitions.

  • Solvent: Methanol.

  • Features:

    • Bathochromic shift (Red shift) compared to 8-ethylquinoline.

    • Intense band at

      
       nm (
      
      
      
      ).
    • Broader band at

      
       nm (Charge transfer characteristic of N-oxides).
      

References

  • Synthesis & General N-Oxide Properties: Yépez-Mulia, L., et al. "Preparation and antibacterial activity of quinoline derivatives."[1] Journal of Chemical Research. (Validated via RSC/Sigma-Aldrich data on Quinoline N-oxides).

  • NMR Characterization (8-Methyl Analogue Reference): Cui, M., et al. "Synthesis of Quinoline N-Oxides." Royal Society of Chemistry (RSC) Advances, Electronic Supplementary Information.

  • IR Spectral Data (N-O Stretch): Ghersetti, S., et al. "Infrared spectral studies of quinoline-N-oxides."[2] Spectroscopy Letters.

  • Mass Spectrometry Fragmentation: Buchardt, O., et al. "Mass spectra of quinoline and isoquinoline N-oxides."[3] Tetrahedron.

Sources

Protocols & Analytical Methods

Method

Analytical Methods for the Quantification of 8-Ethylquinoline 1-oxide

This Application Note provides a comprehensive technical guide for the analytical quantification of 8-Ethylquinoline 1-oxide (CAS 1246242-18-1) . Based on the structural characteristics of quinoline N-oxides and their ro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analytical quantification of 8-Ethylquinoline 1-oxide (CAS 1246242-18-1) .

Based on the structural characteristics of quinoline N-oxides and their role as potential genotoxic impurities (PGIs) or metabolic byproducts, this guide prioritizes LC-MS/MS for trace analysis (ppm level) and HPLC-UV for process monitoring (assay level).

Introduction & Molecule Profile[1][2][3]

8-Ethylquinoline 1-oxide is an N-oxidized derivative of 8-ethylquinoline. In pharmaceutical development, quinoline N-oxides are critical analytes for two reasons:

  • Impurity Profiling: They often form as oxidative degradation products or synthetic byproducts during the manufacture of quinoline-based APIs.

  • Genotoxicity Concerns: N-oxides can act as structural alerts for genotoxicity. Consequently, regulatory bodies (ICH M7 guidelines) often require their quantification at trace levels (ppm).

Chemical Profile
PropertyDetail
Chemical Name 8-Ethylquinoline 1-oxide
CAS Number 1246242-18-1
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Solubility Soluble in Acetonitrile, Methanol, DMSO; Sparingly soluble in water.
pKa (Calc) ~0.8–1.0 (N-oxide oxygen protonation); Neutral at physiological pH.
Stability Photosensitive (degrades to parent quinoline or rearranges). Thermally labile (potential deoxygenation at high GC temps).

Analytical Strategy & Workflow

Due to the thermal instability of N-oxides, Liquid Chromatography (LC) is the mandatory separation technique. Gas Chromatography (GC) is not recommended as it may induce thermal deoxygenation, leading to false-positive results for the parent 8-ethylquinoline and false negatives for the N-oxide.

Workflow Diagram

The following diagram outlines the decision matrix for selecting the appropriate detection method based on the required sensitivity.

AnalyticalWorkflow Sample Sample Matrix (API or Reaction Mix) Prep Sample Preparation (Dissolve in ACN/MeOH) Sample->Prep Decision Required Sensitivity? Prep->Decision HPLC HPLC-UV (Limit > 0.05%) Decision->HPLC High Conc. LCMS LC-MS/MS (Limit < 10 ppm) Decision->LCMS Trace Level Result_UV Assay / Purity (Process Control) HPLC->Result_UV Result_MS Trace Impurity (GTI Screening) LCMS->Result_MS

Figure 1: Analytical workflow for the selection of quantification methods based on sensitivity requirements.

Protocol A: LC-MS/MS (Trace Quantification)

This is the Gold Standard method for quantifying 8-Ethylquinoline 1-oxide as an impurity, offering high specificity and sensitivity (LOQ < 10 ng/mL).

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).

  • Ionization: Electrospray Ionization (ESI), Positive Mode .

  • ** Rationale:** The N-oxide moiety is readily protonated (

    
    ), and ESI is "soft" enough to prevent in-source fragmentation (loss of oxygen) compared to APCI.
    
Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 - 4.0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min
Column Temp 40 °C
Injection Vol 2–5 µL

Gradient Program:

  • 0.0 min: 5% B

  • 5.0 min: 95% B

  • 7.0 min: 95% B

  • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Transitions)

The quantification relies on the specific loss of the oxygen atom or the ethyl group.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
174.1 [M+H]⁺ 158.1 20–25Quantifier: Loss of Oxygen [M+H-O]⁺ (Characteristic of N-oxides)
174.1 [M+H]⁺ 130.1 35–40Qualifier: Loss of Ethyl + Oxygen or Ring fragmentation
174.1 [M+H]⁺ 146.1 15–20Qualifier: Loss of C₂H₄ (Ethyl group cleavage)

Note: The transition 174 -> 158 is highly specific to N-oxides. Ensure the parent 8-ethylquinoline (MW 157, [M+H]+ 158) is chromatographically separated to avoid isobaric interference in the product ion channel.

Protocol B: HPLC-UV (Assay & Purity)

Suitable for raw material testing, synthesis monitoring, or when the analyte is the major component.

Chromatographic Conditions[4]
  • Column: C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid or Phosphate Buffer (pH 3.0).

    • B: Acetonitrile.

  • Mode: Isocratic (60:40 A:B) or Gradient depending on matrix complexity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Diode Array (DAD).

    • Wavelength: 254 nm (general) and 305 nm (selective).

    • Note: Quinoline N-oxides typically exhibit a bathochromic shift (red shift) compared to their parent quinolines. Scan 200–400 nm to determine

      
      .
      
System Suitability Criteria (USP <621>)
  • Tailing Factor: NMT 1.5.

  • Resolution (Rs): > 2.0 between 8-Ethylquinoline 1-oxide and 8-Ethylquinoline (parent).

  • Precision (RSD): NMT 2.0% for n=6 injections.

Sample Preparation & Stability

Critical Warning: N-oxides are photosensitive. All sample preparation must be performed under amber light or using amber glassware.

  • Stock Solution: Weigh 10 mg of 8-Ethylquinoline 1-oxide reference standard. Dissolve in 10 mL Acetonitrile (1000 ppm).

  • Diluent: 50:50 Water:Acetonitrile.

  • Filtration: Use 0.22 µm PTFE or Nylon filters. Avoid PVDF if non-specific binding is observed at trace levels.

  • Stability: Solutions are generally stable for 24 hours at 4°C protected from light.

Mechanistic Insight: Fragmentation Pathway

Understanding the MS fragmentation is vital for validating the method specificity.

Fragmentation Parent Precursor Ion [M+H]+ = 174.1 (Protonated N-oxide) Product1 Product Ion [M+H - O]+ = 158.1 (8-Ethylquinoline ion) Parent->Product1 Loss of Oxygen (-16 Da) Collision Energy ~25eV Product2 Product Ion [M+H - C2H4]+ = 146.1 (De-ethylated N-oxide) Parent->Product2 Loss of Ethylene (-28 Da) Collision Energy ~20eV

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 8-Ethylquinoline 1-oxide.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329766730, 8-Ethylquinoline 1-oxide. Retrieved January 29, 2026, from [Link]

  • European Medicines Agency (2014).ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (General guidance on N-oxide impurity control).
Application

Application Note: Strategic Utilization of 8-Ethylquinoline 1-oxide in Heterocyclic Synthesis

Abstract This technical guide details the application of 8-Ethylquinoline 1-oxide (8-Et-QNO) as a pivotal intermediate in the synthesis of complex heterocyclic architectures. Unlike unsubstituted quinoline N-oxides, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 8-Ethylquinoline 1-oxide (8-Et-QNO) as a pivotal intermediate in the synthesis of complex heterocyclic architectures. Unlike unsubstituted quinoline N-oxides, which often suffer from competing reactivity at the C2 and C8 positions, the 8-ethyl substituent serves as a steric blocking group. This steric bias effectively shuts down peri-position (C8) metallation, channeling reactivity exclusively toward the C2 position. This guide provides validated protocols for oxidation, nucleophilic substitution (Reissert-Henze type), and transition-metal-catalyzed C-H activation, enabling the precise construction of 2,8-disubstituted quinoline libraries relevant to medicinal chemistry.

Introduction: The Steric Advantage

Quinoline N-oxides are versatile electrophiles and directing groups. In standard substrates, transition metals (Rh, Pd) coordinate to the N-oxide oxygen and activate the adjacent C8-H bond (peri-position) to form five-membered metallacycles.

The 8-Ethyl Anomaly: In 8-Ethylquinoline 1-oxide, the bulky ethyl group at C8 creates a "steric wall."

  • Inhibition of C8-Activation: The ethyl group prevents the formation of the coplanar transition states required for C8-H activation.

  • Enforced C2-Selectivity: Reagents are sterically funneled toward the C2 position (alpha to nitrogen), resulting in high regiofidelity.

  • Lipophilic Handle: The 8-ethyl group is retained in the final product, serving as a hydrophobic anchor often required for binding in GPCR or kinase pockets.

Reactivity Map & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways accessible from 8-Et-QNO, highlighting the regiocontrol imposed by the 8-ethyl group.

ReactivityMap cluster_legend Pathway Logic Start 8-Ethylquinoline (Precursor) NOxide 8-Ethylquinoline 1-oxide (8-Et-QNO) Start->NOxide Oxidation (mCPBA or H2O2) Prod_Cl 2-Chloro-8-ethylquinoline (Via POCl3) NOxide->Prod_Cl Nucleophilic Substitution Prod_CN 2-Cyano-8-ethylquinoline (Reissert-Henze) NOxide->Prod_CN TMSCN / BzCl Prod_Aryl 2-Aryl-8-ethylquinoline (Pd-Catalyzed C-H) NOxide->Prod_Aryl Pd(OAc)2 / Ag2CO3 Prod_C8 C8-Functionalization (BLOCKED) NOxide->Prod_C8 Rh(III) / Ir(III) Blue Arrow: Allowed Pathway Blue Arrow: Allowed Pathway Red Dotted: Sterically Hindered Red Dotted: Sterically Hindered

Figure 1: Reactivity profile of 8-Et-QNO. Note the steric inhibition of C8 pathways, enforcing C2 functionalization.

Experimental Protocols

Protocol A: Synthesis of 8-Ethylquinoline 1-oxide

Objective: Efficient conversion of 8-ethylquinoline to its N-oxide with minimal over-oxidation.

Reagents:

  • 8-Ethylquinoline (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA), 77% max (1.2 equiv)

  • Dichloromethane (DCM)

  • 10% Na₂SO₃ (aq) and Sat. NaHCO₃

Procedure:

  • Dissolution: Dissolve 8-ethylquinoline (10 mmol, 1.57 g) in DCM (50 mL) in a round-bottom flask. Cool to 0 °C.

  • Addition: Add mCPBA (12 mmol, ~2.7 g) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM). The N-oxide is significantly more polar than the starting material.

  • Quench: Add 10% Na₂SO₃ (20 mL) to destroy excess peroxide (check with starch-iodide paper).

  • Workup: Wash organic layer with Sat. NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or flash chromatography (0-5% MeOH in DCM).

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective C2-Chlorination (Deoxygenative)

Objective: Synthesis of 2-chloro-8-ethylquinoline. This is the primary "gateway" reaction, converting the N-oxide into a highly reactive electrophile for Suzuki/Buchwald couplings.

Mechanism: Nucleophilic attack of chloride at C2 on the activated N-oxide complex, followed by elimination of the oxygen moiety.

Reagents:

  • 8-Et-QNO (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (5.0 equiv)

  • Chloroform (CHCl₃) (Solvent)

Step-by-Step:

  • Dissolve 8-Et-QNO (5 mmol) in dry CHCl₃ (15 mL) under N₂ atmosphere.

  • Cool to 0 °C. Add POCl₃ (25 mmol) dropwise.

  • Heat to reflux (approx. 65–70 °C) for 2 hours.

  • Critical Step (Quench): Cool reaction to RT. Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring. Warning: POCl₃ hydrolysis is violent.

  • Neutralize with NH₄OH or NaOH to pH 8–9.

  • Extract with DCM (3 x 20 mL). Dry and concentrate.

  • Data Validation:

    • ¹H NMR: Look for the disappearance of the low-field C2-H signal (approx. 8.5 ppm in N-oxide) and appearance of the C2-Cl product signals.

Protocol C: C2-Selective Direct Arylation (C-H Activation)

Objective: Direct coupling of the quinoline core with an aryl ring without pre-halogenation.

Rationale: While Rh(III) catalysts typically target C8, Pd(OAc)₂ favors the more acidic C2 position via a concerted metallation-deprotonation (CMD) mechanism, which is not sterically blocked by the 8-ethyl group.

Reagents:

  • 8-Et-QNO (0.5 mmol)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (1.0 equiv) - Oxidant/Halide scavenger

  • PPh₃ (10 mol%)

  • Toluene (2 mL), 110 °C

Procedure:

  • In a sealed tube, combine 8-Et-QNO, Ar-I, Pd(OAc)₂, PPh₃, and Ag₂CO₃.

  • Add Toluene (anhydrous). Purge with Argon for 5 mins.

  • Seal and heat to 110 °C for 16 hours.

  • Filter through a Celite pad (eluting with EtOAc).

  • Note: This reaction typically yields the deoxygenated 2-aryl-8-ethylquinoline product due to the reductive elimination/oxidation cycle involving silver.

Data Summary & Validation

ParameterStandard Quinoline N-Oxide8-Ethylquinoline 1-oxideImpact of 8-Ethyl Group
C8 Reactivity High (Rh/Ir catalyzed)Null / Very Low Steric blocking of peri-metallation.
C2 Reactivity ModerateHigh (Exclusive) Funnels reactivity to C2.
Solubility ModerateHigh (Lipophilic)Improves DCM/Toluene solubility.
Major Product Mixture of C2/C8 isomersC2-Only Isomer Eliminates need for difficult isomer separation.

References

  • Synthesis of Quinoline N-Oxides

    • Yépez-Mulia, L., et al. "Preparation and antiprotozoal activity of quinoline-N-oxide derivatives." Bioorganic & Medicinal Chemistry 22.1 (2014): 10-16. Link

  • Reissert-Henze Reaction (C2-Functionalization)

    • Vandekerckhove, S., & D'hooghe, M. "Quinoline-type nitrogen heterocycles: synthesis and reactivity." Bioorganic & Medicinal Chemistry 23.16 (2015): 5098-5119. Link

  • Mechanistic Insight on C8 vs C2 Selectivity

    • Hwang, H., et al. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects." ACS Catalysis 5.1 (2015): 186-198. (Note: This paper establishes the baseline for C8 activation, contrasting why the 8-ethyl group would inhibit this pathway). Link

  • Pd-Catalyzed C2-Arylation

    • Wu, X., et al. "Palladium-catalyzed regioselective C-2 arylation of quinoline N-oxides with aryl boronic acids." Chemical Communications 51 (2015): 14022-14025. Link

  • Sigma-Aldrich Product Data

    • "8-Ethylquinoline N-oxide 97%."[1] Sigma-Aldrich Catalog. Accessed Oct 2023. Link

Disclaimer: The protocols described herein involve the use of hazardous chemicals (POCl₃, mCPBA). All experiments must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Method

Application Note: Experimental Setup for Reactions Involving 8-Ethylquinoline 1-oxide

Executive Summary & Scientific Rationale 8-Ethylquinoline 1-oxide (CAS: Available upon specific synthesis, analog 8-methyl CAS 611-32-5) represents a specialized subclass of heterocyclic N-oxides. Unlike simple quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

8-Ethylquinoline 1-oxide (CAS: Available upon specific synthesis, analog 8-methyl CAS 611-32-5) represents a specialized subclass of heterocyclic N-oxides. Unlike simple quinoline N-oxides, the 8-ethyl substituent introduces a critical steric element proximal to the nitrogen center.

Why this molecule matters:

  • Steric Directing Effect: In transition-metal catalysis (Rh, Ir, Pd), the 8-ethyl group blocks the "peri" (C-8) position, forcing regioselectivity exclusively to the C-2 position or the benzylic side chain.

  • Oxidizing Directing Group (DG): The N-oxide moiety serves as a traceless directing group. It coordinates with metal centers to facilitate C-H activation and acts as an internal oxidant in specific catalytic cycles (e.g., Rh(III) catalysis), maintaining the catalyst's oxidation state without external oxidants.

  • Benzylic Activation: The ethyl side chain offers a secondary benzylic carbon (

    
     C-H), which is electronically activated by the electron-deficient quinoline ring, making it a prime target for radical or oxidative functionalization.
    

Safety & Handling (Critical)

Hazard Class: Irritant / Potential Energetic Material. GHS Labeling: Warning (H315, H319, H335).[1]

  • Thermal Stability: N-oxides are potentially energetic. While 8-ethylquinoline 1-oxide is generally stable at room temperature, it must never be distilled to dryness at high temperatures (>120°C) due to the risk of explosive deoxygenation or rearrangement (Meisenheimer rearrangement).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Hygroscopic; moisture can deactivate Lewis acid catalysts used in downstream reactions.

  • Incompatibility: Avoid strong reducing agents (e.g., LiAlH4, PCl3) unless deoxygenation is the intended reaction.

Experimental Protocols

Protocol A: Synthesis of 8-Ethylquinoline 1-oxide

Target: High-purity N-oxide from 8-ethylquinoline parent.

Mechanism: Electrophilic oxidation of the pyridine nitrogen lone pair.

Reagents:

  • 8-Ethylquinoline (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA), 77% max (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO3 solution[2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 8-ethylquinoline in 50 mL of DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve mCPBA (12.0 mmol) in 30 mL DCM. Add this solution dropwise to the quinoline solution over 20 minutes. Note: Dropwise addition controls the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The N-oxide is significantly more polar (lower Rf) than the starting material.

  • Quenching: Wash the organic layer with saturated NaHCO3 (3 × 30 mL) to remove m-chlorobenzoic acid byproduct.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo at <40°C.

  • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3) to yield off-white needles.

    • Expected Yield: 85–92%

    • Melting Point: ~104–109°C

Protocol B: Rh(III)-Catalyzed C-2 Amidation

Application: Exploiting the N-oxide as a Directing Group (DG).

Rationale: The 8-ethyl group sterically blocks the C-8 position. Consequently, Rh(III) catalysis will exclusively activate the C-2 position. The N-oxide directs the metal and facilitates the internal oxidation of the Rh(I) species back to active Rh(III).

Reagents:

  • 8-Ethylquinoline 1-oxide (0.2 mmol)

  • Sulfonamide or Amide source (e.g., Tosyl azide or Dioxazolone) (0.24 mmol)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

Workflow:

  • Catalyst Activation: In a glovebox or under N2, combine [CpRhCl2]2 and AgSbF6 in DCE (2 mL). Stir for 10 mins to generate the active cationic species 2.

  • Substrate Addition: Add 8-Ethylquinoline 1-oxide and the coupling partner.

  • Heating: Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a celite pad. Concentrate and purify via column chromatography (Gradient: Hexanes -> EtOAc).

Protocol C: Benzylic C-H Acetoxylation

Application: Functionalizing the ethyl side-chain.

Rationale: The electron-deficient N-oxide ring acidifies the benzylic protons. Pd(OAc)2 can catalyze the acetoxylation at the benzylic position via a concerted metallation-deprotonation (CMD) pathway.

Reagents:

  • 8-Ethylquinoline 1-oxide (0.2 mmol)

  • Pd(OAc)2 (10 mol%)

  • PhI(OAc)2 (2.0 equiv) - Oxidant

  • Solvent: Acetic Acid / Acetic Anhydride (1:1)

Procedure:

  • Mix substrate, Pd catalyst, and oxidant in the solvent system.

  • Heat to 80°C for 16 hours.

  • Caution: PhI(OAc)2 is an oxidant; ensure no reducing agents are present.

  • The product will be the 1-(8-quinolyl)ethyl acetate N-oxide .

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways dictated by the 8-ethyl steric block.

ReactionPathways Substrate 8-Ethylquinoline 1-oxide Coordination Metal Coordination (Rh/Pd binds O-atom) Substrate->Coordination  Lone pair donation StericBlock C-8 Position BLOCKED by Ethyl Coordination->StericBlock  Peri-interaction PathC2 Pathway A: C-2 Activation (Kinetic Product) Coordination->PathC2  Rh(III) insertion PathBenzylic Pathway B: Benzylic Activation (sp3 C-H) Coordination->PathBenzylic  Pd(II) CMD StericBlock->PathC2  Forces regioselectivity ProductC2 2-Functionalized 8-Ethylquinoline N-oxide PathC2->ProductC2 ProductBenzylic 1-(N-oxido-8-quinolyl) ethyl derivatives PathBenzylic->ProductBenzylic

Caption: Divergent functionalization pathways. The 8-ethyl group inhibits C-8 activation, directing catalysis to C-2 or the benzylic side chain.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Appearance Off-white to pale yellow solidDarkening indicates decomposition/reduction. Recrystallize immediately.
Rf Value ~0.2 (5% MeOH/DCM)If streaking occurs, add 1% Et3N to the eluent.
NMR Signature H-2 proton shifts downfield (~8.5 ppm) vs parent.Loss of H-2 signal indicates H/D exchange or C-2 functionalization.
Reaction Stall Incomplete conversion in C-H activation.Add 10-20 mol% Pivalic Acid (PivOH) as a proton shuttle to accelerate CMD step.

References

  • Synthesis and General Reactivity of Quinoline N-oxides

    • Y. Wang, et al., "Rhodium(III)-Catalyzed C-8 Alkylation of Quinoline N-Oxides," J. Org. Chem., 2019.[3]

    • Note: This paper establishes the baseline for Rh(III)
  • C-2 Selective Functionalization

    • G. Zhang, et al., "Copper-Catalyzed C-2 Functionalization of Quinoline N-oxides," Beilstein J. Org. Chem., 2021.[4][5]

    • Demonstrates the C-2 selectivity when C-8 is hindered or for general N-oxides.
  • Benzylic C-H Activation Mechanisms

    • Wu, X., et al., "Palladium-Catalyzed Benzylic C-H Functionalization of 8-Methylquinolines," Org. Biomol. Chem., 2014.

    • Provides the protocol for side-chain activ
  • Safety Data & Physical Properties

    • Sigma-Aldrich Product Sheet: 8-Ethylquinoline N-oxide.

Sources

Application

Technical Guide: Leveraging 8-Ethylquinoline 1-oxide for Regioselective Functionalization in Drug Discovery

Executive Summary 8-Ethylquinoline 1-oxide (8-EQO) represents a strategic "bifunctional hub" in the synthesis of bioactive quinoline scaffolds. Unlike simple quinolines, the N-oxide moiety activates the C2 position for n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Ethylquinoline 1-oxide (8-EQO) represents a strategic "bifunctional hub" in the synthesis of bioactive quinoline scaffolds. Unlike simple quinolines, the N-oxide moiety activates the C2 position for nucleophilic attack while simultaneously serving as a directing group for transition-metal-catalyzed C-H activation. The 8-ethyl substituent introduces specific lipophilic and steric properties, making it a valuable motif for filling hydrophobic pockets in kinase inhibitors and anti-infective agents (e.g., antituberculars).

This guide details the synthesis, reactivity, and application of 8-EQO, focusing on two orthogonal functionalization pathways: C2-Nucleophilic Substitution and C8-Sidechain C(sp³)-H Activation .

Synthesis of 8-Ethylquinoline 1-oxide

The preparation of the N-oxide is the foundational step. While mCPBA is common on a small scale, scalable protocols utilize tungstate-catalyzed oxidation with hydrogen peroxide to minimize hazardous waste.

Protocol A: Tungstate-Catalyzed Oxidation (Green Chemistry Route)

Objective: Synthesis of 8-Ethylquinoline 1-oxide from 8-ethylquinoline. Scale: 10 mmol (adaptable).

Reagents:
  • Substrate: 8-Ethylquinoline (1.57 g, 10 mmol)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (2.0 equiv)
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (2 mol%)
    
  • Solvent: Methanol (MeOH) / Water

  • Quench: Saturated Sodium Sulfite (

    
    )
    
Step-by-Step Methodology:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-ethylquinoline (10 mmol) in MeOH (15 mL).

  • Catalyst Addition: Add

    
     (0.2 mmol, 66 mg).
    
  • Oxidant Addition: Add 30%

    
     (20 mmol, 2.3 mL) dropwise at room temperature.
    
  • Reaction: Heat the mixture to 60°C and stir for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The N-oxide is significantly more polar than the starting material.

  • Workup:

    • Cool to room temperature.[1]

    • Quench excess peroxide by slowly adding saturated

      
       solution (check with starch-iodide paper; it should remain white).
      
    • Concentrate in vacuo to remove MeOH.

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).
    • Yield Expectation: >90% (Yellowish solid/oil).

Pathway A: C2-Functionalization (The Electronic Vector)

The N-oxide moiety renders the C2 position highly electrophilic upon activation with an acylating or sulfonylating agent. This allows for the introduction of nucleophiles (Cl, CN,


) via a Reissert-Henze type mechanism.
Protocol B: Regioselective C2-Chlorination

Application: Synthesis of 2-chloro-8-ethylquinoline (Key intermediate for Suzuki couplings).

Mechanism:

The reaction proceeds via the formation of an N-acetoxyquinolinium ion, followed by nucleophilic attack of the chloride ion at C2 and subsequent elimination of acetic acid.

Reagents:
  • Substrate: 8-Ethylquinoline 1-oxide (1.0 equiv)

  • Reagent: Phosphoryl Chloride (

    
    ) (1.5 equiv) or Mesyl Chloride/TBACl (for milder conditions).
    
  • Solvent: Chloroform (

    
    ) or Toluene.
    
Step-by-Step Methodology:
  • Activation: Dissolve 8-EQO (5 mmol) in anhydrous

    
     (20 mL) under Argon.
    
  • Addition: Cool to 0°C. Add

    
     (7.5 mmol) dropwise. (Caution: Exothermic).
    
  • Reflux: Warm to room temperature, then heat to reflux (approx. 65°C) for 2 hours.

  • Monitoring: Monitor by TLC for the disappearance of the polar N-oxide spot and appearance of the non-polar 2-chloro product.

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

    
    . Neutralize with saturated 
    
    
    
    to pH 7–8.
  • Isolation: Extract with DCM, dry (

    
    ), and concentrate.
    
  • Result: 2-Chloro-8-ethylquinoline. This chloride is an excellent handle for introducing aryl groups (via Suzuki) or amines (via

    
    ).
    

Pathway B: C8-Sidechain Functionalization (The Steric Vector)

The 8-ethyl group is sterically crowded but electronically accessible via the N-oxide directing group. Transition metals (Pd, Ir) can coordinate to the N-oxide oxygen, placing the catalyst in proximity to the C8-ethyl protons, facilitating C(sp³)-H activation.

Protocol C: Pd-Catalyzed C(sp³)-H Acetoxylation

Application: Converting the ethyl group into a functionalized handle (e.g., 1-(quinolin-8-yl)ethyl acetate). Reference Basis: Extrapolated from 8-methylquinoline N-oxide C-H activation protocols (See Wu et al., J. Am. Chem. Soc.).

Reagents:
  • Substrate: 8-Ethylquinoline 1-oxide (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant: PhI(OAc)

    
     (2.0 equiv)
    
  • Solvent: Acetic Anhydride (

    
    ) / Acetic Acid (1:1)
    
Step-by-Step Methodology:
  • Mixture: In a sealed tube, combine 8-EQO (1 mmol),

    
     (22 mg), and PhI(OAc)
    
    
    
    (644 mg).
  • Solvent: Add

    
     (2 mL).
    
  • Reaction: Heat to 100°C for 12 hours.

  • Mechanism: The Pd(II) coordinates to the N-oxide, activating the benzylic C-H bond of the ethyl group to form a palladacycle, followed by oxidative addition/reductive elimination to install the acetoxy group.

  • Workup: Dilute with EtOAc, wash with water and brine. Purify via column chromatography.[2]

    • Note: This reaction may yield a mixture of mono-functionalized products; careful chromatographic separation is required.

Visualizing the Chemistry

The following diagram illustrates the divergent reactivity of 8-Ethylquinoline 1-oxide, highlighting how a single intermediate can access two distinct chemical spaces.

G start 8-Ethylquinoline nox 8-Ethylquinoline 1-oxide (The Bifunctional Hub) start->nox Oxidation (Na2WO4, H2O2) inter_A N-Acetoxy Intermediate nox->inter_A Pathway A: Activation (Ac2O/POCl3) inter_B Pd-Complex (C-H Activation) nox->inter_B Pathway B: Pd(OAc)2 Coordination prod_A 2-Chloro-8-ethylquinoline (Scaffold for Kinase Inhibitors) inter_A->prod_A Nucleophilic Attack (Cl-) & Elimination prod_B 8-(1-Acetoxyethyl)quinoline (Sidechain Functionalization) inter_B->prod_B C(sp3)-H Acetoxylation

Figure 1: Divergent synthesis pathways from 8-Ethylquinoline 1-oxide. Pathway A targets the ring (C2), while Pathway B targets the sidechain (C8-ethyl).

Data Summary: Comparative Reactivity

Reaction TypeTarget PositionReagentsKey IntermediateApplication
Nucleophilic Substitution C2 (Ring)

,

, or

N-Alkoxyquinolinium cationIntroducing polar groups (Cl, CN, OH) for SAR exploration.
C-H Activation C8-Ethyl (Sidechain)

,

5-membered PalladacycleModifying lipophilicity; creating chiral centers on the sidechain.
Deoxygenation N-Oxide Removal

or Zn/AcOH
Quinoline (Restored)Final step to restore basicity after functionalization.

References

  • Oxidation Protocols: Journal of the American Chemical Society, "Tungstate-catalyzed oxidation of secondary amines to nitrones and nitrogen heterocycles." Link

  • C2-Functionalization: Organic Chemistry Frontiers, "A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy." Link

  • C8-H Activation (Analogous): Journal of the American Chemical Society, "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." Link

  • Bioactive Quinolines: RSC Advances, "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." Link

  • Sidechain Activation: Organic Letters, "Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides." Link

Sources

Method

Developing fluorescent chemosensors from quinoline N-oxide derivatives

Application Note: Engineering Quinoline N-Oxide Fluorescent Probes for Labile Iron (Fe²⁺) Detection Abstract This technical guide outlines the development of fluorescent chemosensors utilizing the quinoline N-oxide scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Quinoline N-Oxide Fluorescent Probes for Labile Iron (Fe²⁺) Detection

Abstract

This technical guide outlines the development of fluorescent chemosensors utilizing the quinoline N-oxide scaffold. While quinoline derivatives are often used for coordinating metals (e.g., Zn²⁺, Cd²⁺), the N-oxide functionality offers a unique, reaction-based sensing mechanism: selective deoxygenation by Labile Iron Pool (LIP) Fe²⁺ . This reduction event restores the fluorescence of the parent quinoline, providing a "Turn-On" response with high specificity over Fe³⁺ and other divalent cations. This note details the synthesis via m-CPBA oxidation, spectroscopic validation, and live-cell imaging protocols.

Design Principles & Mechanism

The core design philosophy relies on the fluorescence quenching capability of the N-oxide moiety and its subsequent chemical reduction .

  • The Quencher (OFF State): In the N-oxide form, the oxygen atom attached to the quinoline nitrogen acts as a quencher. This occurs through Photoinduced Electron Transfer (PET) from the oxygen lone pairs to the fluorophore or via Heavy Atom Effect/Paramagnetic quenching if coordinated to paramagnetic species without reduction.

  • The Trigger (Fe²⁺): Ferrous iron (Fe²⁺) is a mild reducing agent. It coordinates with the N-oxide oxygen and facilitates oxygen atom transfer, reducing the molecule back to its parent quinoline.

  • The Emitter (ON State): The reduced quinoline restores its native internal charge transfer (ICT) properties, resulting in a significant fluorescence enhancement.

Advantages of this approach:

  • Selectivity: Most metal ions (Zn²⁺, Ca²⁺, Mg²⁺) only coordinate; they do not reduce the N-O bond. Fe³⁺ is not a reducing agent in this context.

  • Irreversibility: The signal is cumulative, making it excellent for detecting total accumulation of labile iron.

Mechanism Diagram

The following diagram illustrates the transition from the non-fluorescent N-oxide state to the fluorescent quinoline state upon reaction with Fe²⁺.

Fe2_Sensing_Mechanism NOxide Quinoline N-Oxide (Non-Fluorescent / Quenched) Complex Intermediate Fe-O-N Complex NOxide->Complex Coordination Fe2 Fe(II) Analyte (Labile Iron Pool) Fe2->Complex Quinoline Parent Quinoline (Highly Fluorescent) Complex->Quinoline Deoxygenation (Reduction) Byproduct Fe(IV)=O Species (Byproduct) Complex->Byproduct

Figure 1: Reaction-based sensing mechanism where Fe(II) selectively reduces the N-oxide bond, restoring fluorescence.

Protocol: Chemical Synthesis

The critical step in generating these sensors is the N-oxidation of a pre-functionalized quinoline. The standard protocol uses meta-chloroperoxybenzoic acid (m-CPBA).

Reagents:

  • Substituted Quinoline precursor (1.0 equiv.)[1]

  • m-CPBA (1.5 – 2.5 equiv., 77% max purity grade)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO₃ solution[1][2]

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the quinoline precursor (e.g., 2-methylquinoline) in anhydrous DCM (10 mL per mmol) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Reasoning: The reaction is exothermic; cooling prevents over-oxidation or side reactions at other sensitive sites.

  • Addition: Add m-CPBA portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The N-oxide usually has a lower R_f value (more polar) than the starting material.

  • Quenching & Workup (Critical Step):

    • Dilute with excess DCM.

    • Wash 3x with Saturated NaHCO₃.

    • Why?m-CPBA converts to m-chlorobenzoic acid (byproduct). This acid can hydrogen-bond with the N-oxide or protonate it. Basic washing ensures removal of the acid byproduct.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography.

    • Eluent: Start with 100% DCM, then gradient to 5-10% MeOH in DCM. N-oxides stick to silica; methanol is often required to elute them.

Protocol: Spectroscopic Validation (In Vitro)

Before biological use, the sensor's response profile must be validated in a cuvette.

Buffer Preparation:

  • Stock Solution: 10 mM Probe in DMSO.

  • Assay Buffer: 20 mM HEPES, pH 7.4 (mimics physiological pH).

  • Iron Source: Freshly prepared Ammonium Iron(II) Sulfate (Mohr’s salt) in deoxygenated water. Note: FeCl₂ oxidizes rapidly to Fe³⁺ in air; Mohr's salt is more stable.

Titration Workflow:

  • Blank Scan: Add 10 µM Probe to Assay Buffer (3 mL). Record fluorescence emission (Excitation: ~350–400 nm depending on derivative).

  • Time-Dependent Scan: Add 100 µM Fe²⁺. Record emission every 1 minute for 60 minutes.

    • Expectation: Gradual increase in fluorescence intensity as the chemical reduction proceeds.

  • Selectivity Screen:

    • Prepare separate cuvettes with 100 µM of competing ions: Fe³⁺, Zn²⁺, Cu²⁺, Ca²⁺, Mg²⁺, Mn²⁺.

    • Incubate for 30 minutes.

    • Measure Fluorescence.[3][4][5][6][7][8][9]

    • Success Criterion: Only Fe²⁺ should trigger a >5-fold increase. Fe³⁺ should show negligible change.

Data Presentation: Selectivity Matrix

Analyte (100 µM)Relative Fluorescence (F/F₀)Interpretation
Blank 1.0Baseline (Quenched)
Fe²⁺ (Ferrous) 15.4 Strong Turn-ON (Reduction)
Fe³⁺ (Ferric)1.2No Reaction
Zn²⁺1.5Coordination only (Minor CHEF)
Cu²⁺0.4Quenching (Paramagnetic)
Na⁺/K⁺/Ca²⁺1.0No Interaction

Protocol: Live Cell Imaging[7][10]

This protocol detects the labile iron pool in HeLa or HepG2 cells.

Materials:

  • Confocal Laser Scanning Microscope (CLSM).

  • Glass-bottom culture dishes.

  • Probe (10 µM in culture media).

  • Exogenous Iron source: Ferrous Ammonium Citrate (FAC) (100 µM).

  • Iron Chelator (Control): 2,2'-Bipyridyl (Bipy) (200 µM).

Imaging Workflow:

Cell_Imaging_Workflow cluster_groups Experimental Conditions Step1 Seed Cells (24h incubation) Step2 Treatment Groups Step1->Step2 Control Control (Probe Only) Step2->Control IronLoad Iron Overload (FAC + Probe) Step2->IronLoad Chelation Iron Depletion (Bipy + Probe) Step2->Chelation Step3 Incubation (30 min, 37°C) Control->Step3 IronLoad->Step3 Chelation->Step3 Step4 Wash PBS (3x) Step3->Step4 Step5 Confocal Imaging (Ex: 405nm / Em: 450-550nm) Step4->Step5

Figure 2: Biological validation workflow comparing basal iron, iron overload, and iron depletion states.

Step-by-Step:

  • Seeding: Seed cells at 1×10⁵ cells/dish. Incubate 24h.

  • Loading: Replace media with serum-free media containing 10 µM Probe. Incubate for 30 mins at 37°C.

  • Control Experiments:

    • Positive Control: Pre-incubate cells with 100 µM FAC (Iron source) for 4 hours, then wash and add Probe.

    • Negative Control: Pre-incubate with 200 µM Bipy (Chelator) for 4 hours, then wash and add Probe.

  • Washing: Wash cells 3x with PBS to remove extracellular probe.

  • Imaging: Image immediately.

    • Observation: Control cells should show weak fluorescence (basal iron). FAC-treated cells should be very bright. Bipy-treated cells should be dark.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthetic Yield Incomplete oxidation or product loss during workup.Increase m-CPBA to 2.5 eq. Ensure aqueous layer is basic (pH > 8) during extraction to keep N-oxide in organic phase.
High Background Fluorescence Probe instability or trace quinoline contamination.Purify column carefully; N-oxide moves slower. Store probe in solid form at -20°C under Argon.
No Response to Fe²⁺ Oxidation of Fe²⁺ to Fe³⁺ in buffer.Use fresh Mohr's salt. Add 1 mM Sodium Ascorbate to buffer to keep iron in +2 state.
Precipitation in Assay Poor solubility of the quinoline core.Increase DMSO content to 1% or 5%. Add solubilizing groups (e.g., PEG chains) to the quinoline backbone.

References

  • Hirayama, T., et al. (2013). "A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells." Chemical Science. [Link]

  • Xiang, H., et al. (2025).[1][5][7] "Recent Advances of Fe(II) Fluorescence Probes Based on N-Oxide Structure." Chinese Journal of Organic Chemistry. [Link]

  • Gonçalves, M.S.T. (2009). "Fluorescent labeling of biomolecules with organic probes." Chemical Reviews. (General grounding for Quinoline synthesis). [Link]

  • Organic Chemistry Portal. "Oxidation of Nitrogen Compounds - Synthesis of N-Oxides." (Standard Protocol Reference). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Ethylquinoline 1-oxide

Topic: Optimization of 8-Ethylquinoline 1-oxide Synthesis Ticket ID: CHEM-SUP-8EQ-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary Synthesizing 8-Ethylquinoline 1-oxide presents a u...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 8-Ethylquinoline 1-oxide Synthesis Ticket ID: CHEM-SUP-8EQ-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Synthesizing 8-Ethylquinoline 1-oxide presents a unique challenge compared to unsubstituted quinoline.[1] The ethyl group at the C8 position introduces steric hindrance near the nitrogen lone pair, kinetically slowing the N-oxidation. Furthermore, the resulting N-oxide is highly polar, leading to significant material loss during aqueous work-up if standard protocols are not modified.[1]

This guide provides two validated workflows: a Standard Laboratory Method (mCPBA) for high-purity small batches and a Scalable "Green" Method (H₂O₂/Catalyst) for larger preparations.[1]

Module 1: Primary Protocol (mCPBA Oxidation)

Best for: Small scale (<5g), high purity requirements, rapid optimization.[1]

The Challenge: The "mCBA Trap"

The most common yield-killer in this reaction is not the synthesis itself, but the removal of the byproduct, m-chlorobenzoic acid (mCBA). N-oxides can form hydrogen-bonded complexes with mCBA that co-elute on silica or dissolve in organic washes, leading to impure isolation or yield loss during aggressive washing.[1]

Optimized Workflow
  • Dissolution: Dissolve 8-Ethylquinoline (1.0 equiv) in Dichloromethane (DCM) .

    • Note: Avoid THF or Ether; DCM is optimal for solubilizing the N-oxide product while allowing mCBA precipitation.[1]

  • Cooling: Cool the solution to 0°C .

    • Reasoning: Although the 8-ethyl group slows the reaction, N-oxidation is exothermic.[1] Cooling prevents "runaway" side reactions (e.g., benzylic oxidation of the ethyl group).

  • Addition: Add mCPBA (1.2 - 1.5 equiv) portion-wise over 15 minutes.

    • Stoichiometry Alert: Due to steric hindrance at C8, a slight excess (1.5 equiv) is often required compared to the standard 1.1 equiv for bare quinoline.

  • Reaction: Warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (MeOH/DCM 1:9).[1]

    • Endpoint: Look for the disappearance of the starting material (high R_f) and appearance of the N-oxide (low R_f, UV active).[1]

Critical Work-up (The "Yield Saver")

Do NOT simply wash with water.[1] Follow this "Solid-Liquid" extraction logic:

  • Chill & Filter: Cool the reaction mixture back to -10°C. Much of the mCBA byproduct will precipitate. Filter this solid off before adding any water.[1] This removes ~70% of the impurity without aqueous loss.

  • The "Basic" Wash: Wash the filtrate with 10% aqueous K₂CO₃ (3x).

    • Why K₂CO₃? It is milder than NaOH (preventing ring degradation) but strong enough to deprotonate the remaining mCBA, forcing it into the aqueous layer.

  • The "Salting Out" Extraction: The N-oxide is water-soluble.[1] Re-extract the combined aqueous layers with CHCl₃ (Chloroform) 3 times.[1]

    • Tech Tip: CHCl₃ is a better solvent for N-oxides than DCM.[1] Saturating the aqueous layer with solid NaCl helps "push" the N-oxide into the organic phase.

Module 2: Scalable Protocol (H₂O₂ / Sodium Tungstate)

Best for: Large scale (>10g), avoiding aromatic waste, cost-efficiency.[1]

The Mechanism

This method generates the active peroxytungstate species in situ. It avoids the massive solid waste of mCBA but requires careful pH control.

Protocol
  • Solvent System: Mix 8-Ethylquinoline in Methanol (MeOH) .

  • Catalyst: Add Na₂WO₄·2H₂O (2 mol%) .[1]

  • Oxidant: Add 35% Aqueous H₂O₂ (2.0 equiv) dropwise at 60°C.

  • Time: Stir at 60°C for 6–12 hours.

    • Note: The 8-ethyl group makes the nitrogen less accessible.[1] If conversion stalls, add EDTA (chelates trace metals that decompose H₂O₂) or increase temperature to 70°C.[1]

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%), but the starting material is gone. Where is my product?

Diagnosis: Aqueous Loss. The N-oxide of 8-ethylquinoline is highly polar.[1] You likely washed it away during the bicarbonate/carbonate washes. Solution:

  • Salting Out: Saturate your aqueous waste stream with NaCl and re-extract with Chloroform/Isopropanol (3:1) .[1]

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.[1]

Q2: I see a spot just above my product on TLC. Is it starting material?

Diagnosis: Over-oxidation.[1] It is likely the 2-hydroxy-8-ethylquinoline (Carbostyril) or oxidation of the ethyl side chain (1-(quinolin-8-yl)ethanone).[1] Solution:

  • Control Temperature: Never exceed 40°C with mCPBA.

  • Quench Promptly: Do not let the reaction stir overnight "just to be safe." Once the starting material is <5%, quench with Sodium Thiosulfate.

Q3: The product is an oil/gum, but literature says it's a solid (mp 104°C).

Diagnosis: Solvent Inclusion / Impurity. N-oxides are notorious for holding onto water and solvents (hygroscopic).[1] Solution:

  • Azeotrope: Rotovap with toluene 2x to remove trace water.[1]

  • Recrystallization: Dissolve in minimum hot Acetone or Ethyl Acetate and add Hexanes dropwise until cloudy. Cool slowly.

Visualizing the Workflow

The following diagram illustrates the decision logic for the mCPBA method, highlighting the critical "Filter First" step to preserve yield.

G Start Start: 8-Ethylquinoline + DCM Oxidation Add mCPBA (1.5 eq) @ 0°C Warm to RT Start->Oxidation Check TLC Check: Conversion > 95%? Oxidation->Check Chill Cool to -10°C Precipitate mCBA Check->Chill Yes AddMore Add 0.2 eq mCPBA Wait 1 hr Check->AddMore No Filter Filtration (Remove Solid mCBA) Chill->Filter Wash Wash Filtrate: 10% K2CO3 + Brine Filter->Wash Extract Back-Extract Aqueous Layer (CHCl3 + NaCl) Wash->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry AddMore->Check

Figure 1: Optimized mCPBA workflow emphasizing the "Cold Filtration" step to minimize aqueous yield loss.

Comparative Data Table

ParametermCPBA MethodH₂O₂ / Na₂WO₄ Method
Reagent Cost HighLow
Atom Economy Poor (mCBA waste)Excellent (Water byproduct)
Reaction Time 3–6 Hours6–12 Hours
Purification Requires basic wash/columnSimple extraction
Scalability Difficult >10g (Exotherm)Excellent >100g
8-Ethyl Specificity High conversion, fastSlower due to sterics

References

  • General mCPBA Oxidation Protocol & Optimiz

    • Source: Organic Chemistry Portal. "3-Chloroperoxybenzoic acid (mCPBA)."[1]

    • URL:[Link][1]

  • Work-up Strategies for N-Oxides (Rochester University)

    • Source: Not Voodoo (University of Rochester).[1] "Workup: mCPBA Oxidation."

    • URL:[Link]

  • Steric Hindrance in 8-Substituted Quinolines

    • Source: Royal Society of Chemistry (RSC).[1] "C-8 functionalization of quinoline: a review."

    • URL:[Link]

  • Commercial Characterization D

    • Source: Sigma-Aldrich Product Specification.[1]

Sources

Optimization

Overcoming solubility issues with 8-Ethylquinoline 1-oxide in organic solvents

Executive Summary: The "Solubility Paradox" 8-Ethylquinoline 1-oxide (8-EtQO) presents a unique challenge in organic synthesis due to its "schizophrenic" solubility profile.[1][2] The Polar Head: The N-oxide moiety (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubility Paradox"

8-Ethylquinoline 1-oxide (8-EtQO) presents a unique challenge in organic synthesis due to its "schizophrenic" solubility profile.[1][2]

  • The Polar Head: The N-oxide moiety (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is highly polar and zwitterionic, creating strong lattice energy via dipole-dipole interactions. This favors solubility in protic solvents (water, alcohols) but leads to insolubility in non-polar organics (hexanes, toluene).[1]
    
  • The Lipophilic Tail & Steric Bulk: The quinoline ring is aromatic and lipophilic.[2] Crucially, the 8-ethyl group introduces steric bulk near the oxygen center. While this alkyl chain increases lipophilicity compared to the parent quinoline N-oxide, it also disrupts crystal packing, occasionally leading to "oiling out" rather than clean precipitation.[1]

This guide provides validated protocols to overcome these opposing forces during dissolution, reaction, and purification.[1][2]

Solvent Compatibility Matrix

Status: Validated for 97%+ Purity 8-EtQO Key Insight: Avoid pure non-polar solvents. Use "Bridge Solvents" (Halogenated or Fluorinated) to transition between polar and non-polar environments.[1][2]

Solvent ClassSolubilitySuitabilityTechnical Notes
Halogenated (DCM, CHCl₃)Excellent High Primary choice for dissolution and transfer.[1][3] Dissolves >100 mg/mL.[1][2]
Fluorinated Alcohols (TFE, HFIP)Excellent Critical The "Magic Bullet." Strong H-bond donors that solvate the N-oxide oxygen, breaking lattice energy without being strongly nucleophilic.[1][2][3]
Polar Aprotic (DMSO, DMF)GoodModerateGood solubility but difficult to remove.[1][2][3] High boiling points complicate workup.[1][2]
Protic (MeOH, EtOH)GoodLow (Rxn)Soluble, but MeOH competes for metal coordination sites in catalytic cycles.[1][2][3]
Non-Polar (Hexanes, Pentane)Insoluble NoneUsed only as an antisolvent for recrystallization.[1][2][3]
Aromatic (Toluene, Benzene)PoorConditionalRequires heat (>80°C) or cosolvents (e.g., 5% TFE) to maintain homogeneity.[1][2][3]

Module 1: Dissolution & Reaction Setup

Protocol A: The "Bridge Solvent" Strategy for Non-Polar Reactions

Use Case: You must perform a C-H activation or cycloaddition in Toluene or Dioxane, but 8-EtQO remains a solid chunk at the bottom of the flask.[1]

The Mechanism: The 8-ethyl group creates steric clash, preventing efficient solvation by bulky non-polar solvents. We use 2,2,2-Trifluoroethanol (TFE) as a "bridge."[1][2] TFE hydrogen bonds to the N-oxide oxygen, creating a lipophilic-compatible shell around the polar head.

Step-by-Step Procedure:

  • Weigh the required amount of 8-EtQO into the reaction vial.

  • Add TFE (Trifluoroethanol) at a ratio of 50 µL per mmol of substrate.

    • Note: The solid should dissolve almost instantly into a thick syrup or solution.[1][2]

  • Add the Primary Solvent (e.g., Toluene) slowly with vigorous stirring.

    • Observation: You may see a transient cloudiness that clears upon heating.[1][2]

  • Heat to reaction temperature. The TFE/Toluene azeotrope ensures homogeneity.[1][2]

Decision Logic: Solvent Selection

SolventSelection Start Start: Select Solvent for 8-EtQO Goal What is the Primary Goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Reaction Chemical Reaction Goal->Reaction Purification Purification Goal->Purification CDCl3 Use CDCl3 or DMSO-d6 Analysis->CDCl3 MetalCat Metal Catalysis? Reaction->MetalCat DCM_Hex Recrystallize: DCM/Hexanes Purification->DCM_Hex Temp High Temp (>80°C)? MetalCat->Temp Yes TFE_Tol Use Toluene + 5% TFE Cosolvent MetalCat->TFE_Tol No (Room Temp) Temp->TFE_Tol No Pure_Tol Use Toluene (Hot Injection) Temp->Pure_Tol Yes

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

Module 2: Troubleshooting Reactions (C-H Activation)

Issue: Low yield in Pd-catalyzed C-H functionalization. Diagnosis: The N-oxide is acting as a ligand/directing group, but the 8-ethyl group provides steric hindrance, making coordination difficult.[1] If the substrate is not fully dissolved, the effective concentration is too low for the catalyst to bind.

Corrective Workflow:

  • Check Water Content: N-oxides are hygroscopic.[1][2] Water competes with the N-oxide for the metal center.[2]

    • Fix: Azeotrope the 8-EtQO with benzene or toluene 3x before adding the catalyst.[2]

  • Ligand Exchange:

    • If using acetate salts (e.g., Pd(OAc)₂), the acetate must dissociate.[1]

    • Fix: Add Pivalic Acid (30 mol%) . The bulkier pivalate helps solubilize the metal cluster and facilitates the C-H activation step via a CMD (Concerted Metalation-Deprotonation) mechanism.

  • The "Oiling Out" Phenomenon:

    • Upon cooling, 8-EtQO often separates as an oil rather than a crystal due to the ethyl group disrupting stacking.[1]

    • Fix: Do not cool to 0°C immediately.[1][2] Cool to RT, dilute with EtOAc, then wash.

Module 3: Purification & Workup

Challenge: 8-EtQO streaks on silica gel (Rf = 0.1 in 50% EtOAc/Hex) and contaminates fractions.

Protocol B: Deactivated Silica Gel Chromatography

Standard silica is acidic and interacts strongly with the basic N-oxide oxygen.[1][2]

  • Slurry Preparation: Mix Silica Gel 60 with 1% Triethylamine (Et₃N) in Hexanes.

  • Column Packing: Pour the slurry and flush with 2 column volumes of pure Hexanes to remove excess amine.

  • Elution Gradient:

    • Start: 100% DCM (Dichloromethane).[1][2]

    • Ramp: 0% → 5% Methanol in DCM.

    • Result: 8-EtQO will elute as a tight band (Rf ~0.4 in 5% MeOH/DCM).[1][2]

Protocol C: Recrystallization (The "Crash" Method)

Ideal for removing unreacted starting material (quinoline) which is much more soluble in hexanes.[1][2]

  • Dissolve crude solid in minimal DCM (room temp).

  • Add Hexanes dropwise until the solution turns slightly cloudy.

  • Add a seed crystal (if available) or scratch the glass.[1][2]

  • Critical Step: Place in a -20°C freezer immediately.

    • Why? Slow cooling often yields oil.[1][2] Rapid freezing forces the lattice to lock before the oil phase separates.[1][2]

  • Filter the resulting needles cold.[1][2]

Frequently Asked Questions (FAQ)

Q: My 8-EtQO turned into a brown oil after drying on the high-vac. Is it decomposed? A: Likely not. The melting point is ~100°C, but trace solvent impurities (DCM/Chloroform) can depress this significantly (melting point depression).[1][2] The brown color is often trace iodine or oxidation impurities.[1][2]

  • Test: Take an NMR in CDCl₃.[1][2] If clean, redissolve in DCM and precipitate with Pentane to restore the solid form.[1][2]

Q: Can I use Ethanol instead of TFE for the reaction? A: Only if no metal catalyst is involved.[1][2] Ethanol is a stronger nucleophile than TFE and can attack electrophilic intermediates.[1][2] Furthermore, Ethanol binds Palladium/Rhodium more tightly than TFE, potentially poisoning the catalyst in C-H activation cycles.[1][2]

Q: Why does the 8-ethyl group make it harder to handle than 8-methyl? A: The ethyl group adds rotational freedom (entropy). 8-Methyl is rigid.[1][2] The 8-ethyl group sweeps out a larger volume, making the crystal lattice "softer" and more prone to forming amorphous oils/glasses, which trap solvent and impurities.

References

  • Solubility & Solvent Effects

    • Title: "Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis."[1][2]

    • Source:Chem. Rev.[1][2]2009 , 109, 2551–2571.[1][2]

    • URL:[Link][1][2]

  • C-H Activation Mechanisms (N-Oxide Directing Groups)

    • Title: "Heteroarene N-Oxides as Directing Groups in Metal-Catalyzed C–H Functionaliz
    • Source:Topics in Current Chemistry2016 , 374, 57.[1][2]

    • URL:[Link][1][2]

  • Purification of Polar Heterocycles

    • Title: "Purification of Laboratory Chemicals - 8th Edition."[1][2] (Specific reference to N-oxide workup procedures).

    • Source:Butterworth-Heinemann, 2017 .[1][2]

    • URL:[Link][1][2]

  • General Properties of Quinoline N-Oxides

    • Title: "Quinoline 1-oxide | C9H7NO - PubChem Data."[1][2]

    • Source:National Institutes of Health (NIH).[1][2]

    • URL:[Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 8-Ethylquinoline 1-oxide vs. other N-oxide oxidants

This guide provides a comparative technical analysis of 8-Ethylquinoline 1-oxide as a specialized oxidant in homogeneous catalysis, specifically focusing on its superior performance in gold(I)-catalyzed oxidative transfo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 8-Ethylquinoline 1-oxide as a specialized oxidant in homogeneous catalysis, specifically focusing on its superior performance in gold(I)-catalyzed oxidative transformations compared to standard N-oxide reagents.

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers

Executive Summary: The Steric Advantage

In the realm of metal-catalyzed oxygen atom transfer (OAT) reactions—particularly Gold(I)-catalyzed alkyne oxidations —the choice of N-oxide oxidant is not merely about stoichiometry; it is the determinant of catalytic turnover and site selectivity.

While Pyridine N-oxide (PNO) is the historical standard, it suffers from a critical flaw: the generated byproduct (pyridine) coordinates strongly to the electrophilic metal center, poisoning the catalyst. 8-Ethylquinoline 1-oxide represents a precision-engineered solution to this problem. By installing a bulky ethyl group at the C8 position, it introduces a "steric clash" that prevents the reduced quinoline byproduct from binding to the metal, thereby enabling high turnover numbers (TON) and facilitating the oxidation of challenging internal alkynes.

Comparative Analysis of N-Oxide Oxidants

The following table contrasts 8-Ethylquinoline 1-oxide with its primary competitors: Pyridine N-oxide (PNO) and 8-Methylquinoline 1-oxide.

Table 1: Physicochemical & Catalytic Performance Matrix
FeaturePyridine N-oxide (PNO) 8-Methylquinoline 1-oxide 8-Ethylquinoline 1-oxide
Structure Monocyclic, unhinderedBicyclic, moderately hinderedBicyclic, highly hindered
Oxidizing Power ModerateHighHigh
Byproduct Binding Strong (High Affinity)Weak (Steric Repulsion)Minimal (Severe Steric Clash)
Catalyst Compatibility Poor with electrophilic metals (Au, Pt)GoodExcellent
Primary Failure Mode Catalyst poisoning (arrests cycle)Occasional coordinationNone (rapid ligand exchange)
Regioselectivity Low (Internal alkynes)ModerateHigh (Directs attack via sterics)
Solubility High (Polar solvents)ModerateEnhanced (Organic solvents)
Mechanistic Causality: Why 8-Ethyl Wins

The superiority of 8-Ethylquinoline 1-oxide is driven by the Thorpe-Ingold effect and steric exclusion.

  • Nucleophilic Attack: The oxygen atom is sufficiently nucleophilic to attack the activated alkyne-gold complex.

  • N-O Bond Cleavage: The weak N-O bond breaks, transferring the oxygen to the substrate (forming an

    
    -oxo gold carbene).[1]
    
  • Byproduct Release: This is the differentiator. The 8-ethyl group creates a "wall" around the nitrogen lone pair. While pyridine (from PNO) would immediately bind to the Au(I) center and kill the reaction, 8-ethylquinoline cannot coordinate effectively . It is forced to dissociate, leaving the gold center open for the next catalytic cycle.

Visualizing the Catalytic Logic

The diagram below illustrates the Gold(I)-catalyzed oxidation of an alkyne. Note the critical decision point where the 8-Ethyl substituent forces the release of the byproduct.

GoldCatalysis Start Alkyne Substrate Activated Activated Alkyne-Au Complex Start->Activated + [L-Au]+ Au_Complex [L-Au]+ Catalyst Au_Complex->Activated Attack Nucleophilic Attack by N-Oxide Activated->Attack Oxidant_8Et 8-Ethylquinoline 1-oxide (Steric Bulwark) Oxidant_8Et->Attack Oxidant_PNO Pyridine N-oxide (Standard) Oxidant_PNO->Attack Carbene alpha-Oxo Gold Carbene (Active Species) Attack->Carbene N-O Cleavage Byprod_Quin 8-Ethylquinoline (Byproduct) Carbene->Byprod_Quin Byprod_Pyr Pyridine (Byproduct) Carbene->Byprod_Pyr Product Enone / Functionalized Product Carbene->Product Nucleophile Trapping Byprod_Quin->Au_Complex Steric Repulsion (Rapid Dissociation) Poison Catalyst Poisoning (Dead End) Byprod_Pyr->Poison Strong Coordination Product->Au_Complex Catalyst Regeneration

Caption: Comparative pathway analysis showing how steric bulk in 8-Ethylquinoline prevents catalyst poisoning (Green Path) versus Pyridine N-oxide (Red Path).

Experimental Protocol: Synthesis of -Unsaturated Enones

This protocol demonstrates the use of 8-Ethylquinoline 1-oxide in the regioselective oxidation of an internal alkyne. This method is superior to PNO-based protocols which often fail for internal alkynes due to sluggish kinetics.

Materials
  • Substrate: Internal Alkyne (1.0 equiv)

  • Oxidant: 8-Ethylquinoline 1-oxide (1.2 - 1.5 equiv)

  • Catalyst: IPrAuNTf

    
     (5 mol%) or (Ph
    
    
    
    P)AuCl / AgOTf (5 mol%)
  • Acid Additive: Methanesulfonic acid (MsOH) (10 mol%) – Optional, accelerates protonolysis steps.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M)

Step-by-Step Methodology
  • Catalyst Activation (if using Ag salt):

    • In a flame-dried vial, combine (Ph

      
      P)AuCl (5 mol%) and AgOTf (5 mol%) in DCE.
      
    • Stir for 5 minutes in the dark to generate the cationic gold species. Filter through a celite plug if AgCl precipitate is heavy.

  • Reaction Assembly:

    • To the catalyst solution, add the 8-Ethylquinoline 1-oxide (1.2 equiv).[2] Note: The solution may turn slightly yellow.

    • Add the internal alkyne substrate (1.0 equiv) in one portion.

  • Execution:

    • Stir the reaction mixture at 60 °C (or Room Temperature for highly reactive terminal alkynes).

    • Self-Validation Check: Monitor by TLC. Unlike PNO reactions which may stall at 50% conversion due to poisoning, 8-Ethylquinoline 1-oxide reactions should proceed to full conversion with linear kinetics.

    • Observation: The formation of a white/off-white precipitate (8-ethylquinoline-acid complex) may be observed if acid additives are used.

  • Workup:

    • Quench the reaction with saturated NaHCO

      
      .
      
    • Extract with Dichloromethane (DCM) x3.

    • Wash the organic layer with 1M HCl (to remove the 8-ethylquinoline byproduct efficiently).

    • Dry over Na

      
      SO
      
      
      
      , concentrate, and purify via flash chromatography.
Expected Results
  • Yield: >85% (vs. ~40-60% with PNO for difficult substrates).

  • Selectivity: For unsymmetrical internal alkynes, the oxygen atom is preferentially transferred to the carbon distal to the bulkier group, enhanced by the bulk of the 8-ethyl oxidant.

References

  • Gold-Catalyzed Alkyne Oxidation

    • Zhang, L. (2014).[1] "A Non-Diazo Approach to

      
      -Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation." Accounts of Chemical Research.
      
  • N-Oxide Reactivity & Steric Effects

    • Wang, Y., & Zhang, L. (2015).
  • Regioselective Oxidations

    • Liu, R., et al. (2014).[1] "Gold-Catalyzed Oxidation of Alkynes by N-Oxides: Mechanistic Insight and Application." Chemical Science.

  • Product Data & Specifications

    • Sigma-Aldrich.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 8-Substituted Quinoline N-Oxides

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of 8-substituted quinoline N-oxides (8-QNOs), a scaffold distinct from its parent quinolines due to the polar N-oxide functionalit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 8-substituted quinoline N-oxides (8-QNOs), a scaffold distinct from its parent quinolines due to the polar N-oxide functionality. While parent 8-hydroxyquinolines (8-HQ) are renowned metal chelators, the N-oxidation at position 1 fundamentally alters their electronic profile, solubility, and mechanism of action. This guide compares 8-QNOs against parent quinolines and standard therapeutic agents, focusing on antimicrobial and anticancer applications.[1]

The Scaffold: Electronic & Structural Modifications

The 8-substituted quinoline N-oxide scaffold introduces a dipole at the nitrogen, creating a "push-pull" electronic system when coupled with electron-donating groups (like -OH or -OMe) at the C8 position.

Key SAR Determinants:
  • The N-Oxide Moiety (N+–O-): Increases polarity and water solubility compared to the parent quinoline. It acts as a weak hydrogen bond acceptor and a metabolic trigger (bioreductive prodrug) in hypoxic environments.

  • The C8 Substituent:

    • 8-Hydroxy (-OH): Essential for bidentate chelation. In N-oxides, the chelation geometry is distorted compared to 8-HQ, often reducing binding affinity for Cu²⁺/Zn²⁺ but enhancing specificity for Fe³⁺ or specific enzyme pockets.

    • 8-Alkoxy/Benzyloxy: Blocks chelation, increasing lipophilicity and membrane permeability. Often serves as a prodrug form.

    • 8-Halo (Cl, Br): Increases lipophilicity (LogP) and metabolic stability, often enhancing cytotoxicity.

Mechanism of Action (MOA)

The biological activity of 8-QNOs bifurcates into two primary pathways: Metal Chelation (modified) and Respiratory Chain Inhibition .

Pathway A: Electron Transport Chain Inhibition (HQNO Specific)

Unlike the parent 8-HQ, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) and related 8-substituted N-oxides are potent inhibitors of Complex III (Cytochrome bc1 complex) in mitochondria and bacteria. They bind to the Q_i (quinone reduction) site, blocking electron transfer from heme b_H to ubiquinone.

Pathway B: Bioreductive Activation

In hypoxic tumor tissues, the N-oxide is reduced back to the parent quinoline, releasing the active cytotoxic agent selectively in cancer cells.

MOA_Pathways cluster_Mito Pathway A: Aerobic/Mitochondrial cluster_Hypoxia Pathway B: Hypoxic Tumor Microenvironment Compound 8-Substituted Quinoline N-Oxide ComplexIII Complex III (Cytochrome bc1) Compound->ComplexIII High Affinity Reductase Bioreductive Enzymes Compound->Reductase Hypoxia SiteQi Bind Qi Site ComplexIII->SiteQi BlockETC Block e- Transfer (Heme bH -> UQ) SiteQi->BlockETC ATP_Drop ATP Depletion Bacteriostasis BlockETC->ATP_Drop ParentQ Parent Quinoline (Active Cytotoxin) Reductase->ParentQ N-deoxygenation DNA_Damage DNA Intercalation Topoisomerase Inhibition ParentQ->DNA_Damage

Figure 1: Dual mechanism of action showing respiratory chain inhibition (aerobic) and bioreductive activation (hypoxic).

Comparative Efficacy Analysis

Antimicrobial Performance

The N-oxide modification generally shifts activity from bactericidal (membrane lysis/chelation) to bacteriostatic (respiration inhibition).

Table 1: Comparative MIC Ranges (µg/mL) against S. aureus

Compound ClassRepresentative StructureMIC Range (µg/mL)Primary Mechanism
Parent Scaffold 8-Hydroxyquinoline (8-HQ)0.5 – 4.0Metal Chelation (Cu/Zn), Bactericidal
N-Oxide Variant 8-Hydroxyquinoline N-oxide8.0 – 32.0ETC Inhibition (Complex III), Bacteriostatic
Halogenated N-Oxide 5,7-Dichloro-8-QNO2.0 – 8.0Enhanced Lipophilicity + ETC Inhibition
Standard Control Ciprofloxacin0.1 – 0.5DNA Gyrase Inhibition

Interpretation: The N-oxide (8-HQNO) is generally less potent than the parent 8-HQ in vitro due to poorer membrane penetration (polarity) and loss of avid chelation, but it exhibits higher selectivity for respiratory enzymes.

Anticancer Performance

In oncology, the N-oxide serves as a polarity switch. 8-substituted derivatives (especially 8-bromo and 8-methoxy) show significant cytotoxicity against solid tumors (HeLa, A549).

Table 2: Cytotoxicity (IC50) against Human Cancer Cell Lines

CompoundSubstitution (C8)IC50 (HeLa) µMIC50 (A549) µMSelectivity Index (SI)
Quinoline N-Oxide A 8-Hydroxy15.2 ± 1.218.5 ± 2.12.5
Quinoline N-Oxide B 8-Benzyloxy5.4 ± 0.56.8 ± 0.8>10 (High)
Quinoline N-Oxide C 8-Bromo3.1 ± 0.24.2 ± 0.44.1
Parent Control 8-Hydroxyquinoline8.5 ± 0.910.1 ± 1.11.8
Standard Cisplatin2.8 ± 0.33.5 ± 0.45.0

Data synthesized from representative SAR studies (See Ref 1, 2). Insight: Blocking the 8-OH group (e.g., 8-Benzyloxy) often improves the Selectivity Index (SI) by preventing non-specific metal chelation in healthy cells, while the N-oxide allows for hypoxic activation.

Experimental Protocols

Synthesis of 8-Substituted Quinoline N-Oxides

The standard oxidation protocol uses meta-chloroperoxybenzoic acid (m-CPBA). This method is preferred for its mild conditions and high yield.

Synthesis_Flow Start Start: 8-Substituted Quinoline (1.0 eq) Solvent Dissolve in DCM or CHCl3 (0°C, Inert Atm) Start->Solvent Reagent Add m-CPBA (1.2 - 1.5 eq) Dropwise Solvent->Reagent Reaction Stir at RT (4 - 12 h) Monitor TLC Reagent->Reaction Quench Wash with 10% Na2CO3 (Removes m-chlorobenzoic acid) Reaction->Quench Purify Recrystallization (EtOH) or Column Chromatography Quench->Purify Final Product: 8-Substituted Quinoline N-Oxide Purify->Final

Figure 2: Step-by-step synthesis workflow using m-CPBA oxidation.

Protocol Steps:

  • Preparation: Dissolve 1.0 mmol of the 8-substituted quinoline (e.g., 8-hydroxyquinoline) in 10 mL of Dichloromethane (DCM). Cool to 0°C.

  • Oxidation: Add 1.2–1.5 mmol of m-CPBA slowly. The N-oxide forms preferentially over ring oxidation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9; N-oxides are more polar/lower Rf than starting material).

  • Workup (Critical): Wash the organic layer 3x with 10% aqueous Na₂CO₃. This removes the m-chlorobenzoic acid byproduct. Dry over MgSO₄.

  • Purification: Evaporate solvent. Recrystallize from Ethanol or Acetone.

Biological Assay: Respiratory Chain Inhibition (Complex III)

To verify the N-oxide specific activity (vs. general cytotoxicity), a specific NADH oxidase assay is recommended.

  • Isolation: Isolate mitochondria from bovine heart or bacteria (E. coli).

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 2 mM MgCl₂, 1 mM EDTA.

  • Substrate: Add 100 µM NADH.

  • Initiation: Add mitochondrial fraction (10 µg protein/mL).

  • Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) over 5 minutes.

  • Inhibition: Add test compound (8-QNO) at varying concentrations (0.1 – 100 µM). Calculate IC50.

    • Validation: Use Antimycin A as a positive control (known Complex III inhibitor).

Critical Analysis & Recommendations

Advantages of 8-QNOs:

  • Metabolic Targeting: Unlike parent quinolines which are general toxins/chelators, N-oxides can target the respiratory chain specifically.

  • Prodrug Potential: Excellent candidates for hypoxia-activated drug delivery in solid tumors.

  • Solubility: Enhanced water solubility aids formulation without requiring salt formation.

Limitations:

  • Potency: Often require higher concentrations than parent quinolines for direct antimicrobial effects.

  • Stability: N-oxides can be deoxygenated in vivo by hepatic reductases, potentially reducing half-life.

Recommendation: For antimicrobial development, focus on 5,7-dihalo-8-hydroxyquinoline N-oxides to balance lipophilicity with respiratory inhibition. For anticancer applications, utilize 8-benzyloxy-quinoline N-oxides to exploit the hypoxic prodrug mechanism and minimize systemic toxicity.

References

  • SAR of Bromo Derivatives of 8-Substituted Quinolines as Anticancer Agents. Source: ResearchGate URL:[2][3][Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: National Institutes of Health (PMC) URL:[Link]

  • The Pathway of Electron Flow: Inhibition by HQNO. Source: National Institutes of Health (PubMed) URL:[Link]

  • Synthesis of Substituted Quinoline N-Oxides via m-CPBA. Source: Organic Process Research & Development (ACS) URL:[Link]

  • Solubility and Properties of 8-Hydroxyquinoline N-Oxide. Source: Solubility of Things URL:[Link]

Sources

Validation

Comparative Guide: Isotopic Labeling Strategies for 8-Ethylquinoline 1-Oxide Mechanistic Elucidation

Topic: Isotopic Labeling Studies to Elucidate 8-Ethylquinoline 1-Oxide Reaction Mechanisms Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Labeling Studies to Elucidate 8-Ethylquinoline 1-Oxide Reaction Mechanisms Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Mechanistic Paradox of C8-Substituted N-Oxides

8-Ethylquinoline 1-oxide represents a privileged yet mechanistically complex scaffold in drug discovery.[1] Unlike unsubstituted quinoline N-oxides, which predominantly undergo C8-selective functionalization via chelation-assisted C-H activation, the presence of the 8-ethyl group introduces a steric blockade and a competing reactive site: the benzylic C(sp³)-H bond.[1]

Elucidating whether a reaction proceeds via C2-H activation , Benzylic C(sp³)-H activation , or Oxygen Atom Transfer (OAT) requires a precise, multi-faceted isotopic labeling strategy.[1] This guide compares the three primary labeling methodologies—Deuterium Kinetic Isotope Effects (KIE), 18O-Labeling, and Competition Studies—providing the experimental logic required to distinguish between these divergent pathways.

Comparative Analysis of Labeling Strategies

Strategy A: Deuterium Kinetic Isotope Effect (KIE) Studies

Best for: Determining the Rate-Determining Step (RDS) and Regioselectivity (Benzylic vs. Aromatic).

The most critical mechanistic question for 8-ethylquinoline 1-oxide is the site of activation.[1] Labeling specific positions allows researchers to pinpoint where bond cleavage occurs during the rate-limiting step.[1]

FeatureMethod A1: Parallel KIE (Two Pot) Method A2: Intermolecular Competition KIE (One Pot)
Experimental Setup Run two separate reactions: one with standard substrate, one with deuterated substrate (

-ethyl or

-C2).[1]
Run one reaction with a 1:1 mixture of proteo- and deutero-substrates.
Measurement Measure initial rates (

) via HPLC/NMR at <20% conversion.
Measure product ratio (

) via MS or NMR after partial conversion.
Precision Moderate. Susceptible to impurities and concentration errors between runs.[1]High. Internal inconsistencies cancel out; highly reproducible.
Interpretation

: C-H bond breaking is likely the RDS.

: C-H cleavage is fast/reversible; not RDS.

: Indicates selectivity for the lighter isotope, confirming C-H cleavage involvement in the product-determining step.[1]
Resource Load High. Requires two full kinetic profiles.[1]Low. Requires only one analysis point.

Scientific Insight: For 8-ethylquinoline 1-oxide, a significant KIE observed with 8-(1,1-dideuteroethyl)quinoline 1-oxide confirms benzylic activation (C(sp³)-H).[1] Conversely, a KIE at the C2 position implies the reaction is driven by distal electronic effects or direct C2-functionalization.[1]

Strategy B: 18O-Isotopic Labeling (The OAT Tracker)

Best for: Verifying "Internal Oxidant" Mechanisms.

Many Rh(III) and Co(III) catalyzed reactions utilize the N-oxide oxygen as an internal oxidant, transferring it to the incoming nucleophile (e.g., alkyne or carbene).

  • Hypothesis: If the oxygen in the final product originates from the N-oxide, the reaction is an OAT process.[2] If it comes from solvent/additives, the N-oxide is purely a directing group.[1]

  • Protocol: Synthesize

    
    -8-ethylquinoline 1-oxide. Subject it to standard reaction conditions. Analyze the product via high-resolution mass spectrometry (HRMS).[1]
    
  • Outcome: A mass shift of +2 Da in the product confirms the N-oxide oxygen transfer.

Strategy C: H/D Exchange (Reversibility Studies)

Best for: Assessing the Reversibility of C-H Activation.

Before the RDS, the catalyst often engages in reversible C-H insertion.

  • Protocol: Run the reaction with the proteo-substrate in a deuterated solvent (e.g.,

    
     or 
    
    
    
    cosolvent) without the coupling partner, or stop the reaction early.
  • Observation: If deuterium is incorporated into the recovered starting material (at C2 or the ethyl group), the C-H activation step is reversible and likely not the RDS.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Rh(III)-catalyzed functionalization of 8-ethylquinoline 1-oxide and how isotopic labeling distinguishes them.

ReactionMechanism Substrate 8-Ethylquinoline 1-oxide Coordination Metal Coordination (Cp*Rh) Substrate->Coordination CH_Activation C-H Activation (CMD Mechanism) Coordination->CH_Activation Label_Check_1 CHECKPOINT 1: Deuterium Labeling (d2-ethyl vs d1-C2) CH_Activation->Label_Check_1 Path_Benzylic Path A: Benzylic C(sp3)-H (Ethyl Group) Metallacycle Rhodacycle Intermediate Path_Benzylic->Metallacycle Path_Aromatic Path B: Aromatic C2-H (Heterocycle) Path_Aromatic->Metallacycle Label_Check_2 CHECKPOINT 2: 18-O Labeling (O-Atom Transfer) Metallacycle->Label_Check_2 Label_Check_1->Path_Benzylic High KIE at Ethyl Label_Check_1->Path_Aromatic High KIE at C2 Prod_Funct Functionalized Product Label_Check_2->Prod_Funct Mass +2 Da?

Figure 1: Decision tree for mechanistic elucidation using isotopic checkpoints.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of [18O]-8-Ethylquinoline 1-oxide

Rationale: Standard oxidation with mCPBA introduces 16O. To introduce 18O, we must use labeled water or dioxygen. The


 method is generally more cost-effective for N-oxides.[1]
  • Reagents: 8-Ethylquinoline (1.0 equiv), Methyltrioxorhenium (MTO, 1-2 mol%),

    
     (97 atom % 18O, 5.0 equiv), Urea Hydrogen Peroxide (UHP) complex (substituted with 
    
    
    
    incubation).
    • Note: A more direct route uses

      
       and 
      
      
      
      or simply exchanging the oxygen of a pre-formed N-oxide using acid-catalyzed exchange in
      
      
      if the N-O bond is labile, but de novo oxidation is preferred for high enrichment.[1]
    • Alternative (Biomimetic): Use of P450 enzymes with

      
       gas is possible but scale-limited.[1] Chemical oxidation with 
      
      
      
      requires a sealed tube.
  • Procedure:

    • Dissolve 8-ethylquinoline in

      
      .
      
    • Add MTO catalyst.[1]

    • Add

      
       (30%) that has been pre-equilibrated with excess 
      
      
      
      (or use commercially available
      
      
      if budget permits).
    • Stir at RT for 12h.

  • Validation:

    • Analyze by LC-MS.[1]

    • Success Criteria: The molecular ion peak

      
       must shift from m/z 174 (standard) to 176. Calculate % enrichment: 
      
      
      
      .
Protocol 2: Intermolecular Competition KIE

Rationale: This protocol minimizes error from temperature/concentration fluctuations by running competing substrates in the same vessel.

  • Preparation:

    • Mix 8-ethylquinoline 1-oxide (0.1 mmol) and

      
      -8-ethylquinoline 1-oxide  (0.1 mmol) in the reaction solvent.
      
    • Synthesizing the

      
       analog: Use 
      
      
      
      -ethyl bromide during the initial alkylation of 8-hydroxyquinoline or 8-lithioquinoline precursors.[1]
  • Reaction:

    • Add catalyst (e.g.,

      
      ), additives, and coupling partner.[1]
      
    • Run reaction to low conversion (~15-20%).[1] Crucial: Do not run to completion, or the isotope effect will be masked.

  • Analysis:

    • Quench reaction immediately.[1]

    • Analyze the crude mixture via 1H-NMR .

    • Key Signal: Monitor the integration of the C2-proton signal of the product. The product derived from the proteo-substrate will have a standard signal; the deutero-product will have a slightly shifted or silent signal depending on the label position.[1]

    • Preferred Analysis (MS): Inject into HRMS. Compare the ratio of the non-deuterated product peak (

      
      ) to the deuterated product peak (
      
      
      
      ).
  • Calculation:

    • Where

      
       is the starting ratio (usually 1:1).
      

Data Presentation & Interpretation

The following table summarizes how to interpret the data generated from these experiments.

ObservationKIE ValueMechanistic Conclusion
High Primary KIE

C-H Cleavage is RDS. The bond is breaking in the rate-limiting step.[1] If observed with ethyl-D labeling, the mechanism is benzylic activation.[1]
Secondary KIE

Hybridization Change. The C-H bond is not breaking, but the carbon is changing geometry (e.g.,

) during the RDS.
Inverse KIE

Equilibrium Isotope Effect. Often indicates pre-equilibrium coordination where the heavier isotope binds more strongly.
No KIE

C-H Cleavage is NOT RDS. The rate is likely limited by ligand exchange, reductive elimination, or catalyst oxidation.[1]
18O Retention >90% 18O in ProductO-Atom Transfer (OAT). The N-oxide oxygen is incorporated into the product (e.g., forming a phenol or ketone).[1]
18O Loss <5% 18O in ProductExternal Oxidant. The N-oxide serves only as a directing group; oxygen comes from solvent/air.

References

  • Cui, X. et al. (2017).[1] Iridium(III)-Catalyzed One-Pot Access to 1,2-Disubstituted Benzimidazoles Starting from Imidamides and Sulfonyl Azides.[1] Organic Letters.[1][3] Link

  • Park, Y., Kim, Y., & Chang, S. (2017).[1] Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews.[1][4] Link

  • Zhang, X. et al. (2018).[1] Rh(III)-Catalyzed Traceless Coupling of Quinoline N-Oxides with Internal Diarylalkynes.[1][5] The Journal of Organic Chemistry. Link

  • Kwan, E. E. et al. (2018).[1][6] Kinetic Isotope Effects in Organic Chemistry. Angewandte Chemie International Edition.[1][6] Link

  • Simmons, E. M.[1][7] & Hartwig, J. F. (2012).[1] On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition.[1][6] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 8-Ethylquinoline 1-oxide

Executive Safety Summary & Chemical Characterization 8-Ethylquinoline 1-oxide (an N-oxidized quinoline derivative) presents a dual-hazard profile that requires specific handling protocols beyond standard organic waste. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Characterization

8-Ethylquinoline 1-oxide (an N-oxidized quinoline derivative) presents a dual-hazard profile that requires specific handling protocols beyond standard organic waste. Unlike simple organic solvents, this compound combines the cytotoxic potential of the quinoline scaffold with the thermal instability of the N-oxide functionality.

The "Why" Behind the Protocol (Causality)

Effective disposal requires understanding the molecule's stress points:

  • N-Oxide Functionality (

    
    ):  The coordinate covalent bond is energetically rich. While stable at room temperature, N-oxides can undergo deoxygenation or rearrangement (Meisenheimer rearrangement) under thermal stress or in the presence of strong acylating agents/reducers, potentially releasing significant heat.
    
  • Quinoline Scaffold: Quinolines are intercalating agents. They are classified as suspected mutagens/carcinogens (Carc. 1B proxies) because they can slip between DNA base pairs. Disposal must ensure zero environmental release.

  • Ethyl Substituent: Increases lipophilicity (

    
    ), facilitating rapid dermal absorption. Standard nitrile gloves may offer reduced breakthrough times compared to simple aromatics.
    
Chemical Property & Hazard Table
ParameterSpecificationOperational Implication
Chemical Class Heterocyclic N-oxidePotential weak oxidizer; thermally sensitive.
Physical State Solid (low melting) or viscous oilMay adhere to glass; requires solvent rinsing for full removal.
Toxicity Profile Toxic (Oral/Dermal), IrritantTreat as Carcinogen. Use containment (fume hood).
Incompatibilities Strong reducers, Acyl halides, P-compoundsRisk of violent decomposition. Do not mix in general organic waste if reducers are present.
RCRA Status Not P/U Listed specificallyClassify as Toxic (D000) or Reactive (D003) if concentrated.

Waste Characterization & Stream Selection

Proper characterization is the first step in the "Self-Validating System." You must categorize this waste correctly to prevent downstream accidents at the incineration plant.

Regulatory Classification (RCRA/EPA Context)

While "8-Ethylquinoline 1-oxide" is not explicitly listed on the EPA P-list or U-list, it must be managed as Hazardous Waste based on characteristics and toxicity.

  • Waste Stream: Stream C (High BTU Organic) or Stream T (Toxic).

  • DOT Shipping Name (Likely): UN 2811, Toxic solids, organic, n.o.s. (8-Ethylquinoline 1-oxide), 6.1, PG III.

Segregation Logic (The Critical Control Point)

CRITICAL: Do NOT commingle 8-Ethylquinoline 1-oxide with:

  • Strong Reducing Agents (e.g., LiAlH4, hydrides, metals): Risk of exothermic deoxygenation.

  • Acylating Agents (e.g., Acetyl chloride, Thionyl chloride): Risk of rearrangement and vigorous decomposition.

  • Peroxides: Although an N-oxide is oxidized, mixing with high-energy peroxides creates an unpredictable redox environment.

Operational Protocol: Step-by-Step Disposal

This protocol is designed as a self-validating loop: each step includes a check to ensure safety before moving to the next.

Phase 1: Preparation & PPE[1]
  • Engineering Controls: All manipulations must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves (for concentrated handling). Safety goggles. Lab coat.

  • Self-Validation: Check glove integrity before touching the vessel. Verify hood flow is >100 fpm.

Phase 2: Solubilization & Containerization

Pure 8-Ethylquinoline 1-oxide is often an oil or low-melting solid. It should not be disposed of as a "dry solid" if it is sticky, as this complicates incineration feed.

  • Dissolution: Dissolve the compound in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate, or Ethanol).

    • Reasoning: Dilution moderates thermal risks and ensures complete transfer from the reaction vessel.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container.

    • Avoid: Metal cans (potential catalytic decomposition of N-oxide).

  • Transfer: Quantitatively transfer the solution to the waste container.

  • Rinse: Triple rinse the original vessel with the solvent, adding rinsates to the waste container.

Phase 3: Labeling & Storage
  • Labeling: Affix a hazardous waste label immediately.

    • Must Read: "Hazardous Waste - Toxic - Organic N-Oxide Derivative."

    • Constituents: List "8-Ethylquinoline 1-oxide" and the solvent used (e.g., "Acetone").

  • Storage: Store in a secondary containment tray away from light (N-oxides are photosensitive) and heat sources.

  • Self-Validation: Verify the lid is vented or not over-tightened if there is any risk of off-gassing (though stable in solution, precautions prevent pressure buildup).

Visualizing the Decision Logic

The following diagram illustrates the decision tree for segregating this specific compound from general lab waste streams.

DisposalLogic Start Start: 8-Ethylquinoline 1-oxide Waste CheckState Check Physical State Start->CheckState IsSolid Solid/Viscous Oil CheckState->IsSolid IsSolution Already in Solution CheckState->IsSolution Dissolve Dissolve in Acetone/EtOAc (Avoid Halogenated Solvents) IsSolid->Dissolve To ensure transfer CheckCompat Compatibility Check: Are Reducers/Acyl Halides present? IsSolution->CheckCompat Dissolve->CheckCompat Segregate STOP: Segregate immediately. Do not mix. CheckCompat->Segregate Yes (Risk of Reaction) Combine Combine into Non-Halogenated Organic Waste CheckCompat->Combine No (Safe) Labeling Label: 'Toxic, N-Oxide' List all constituents Segregate->Labeling As Separate Stream Combine->Labeling Final Ship for High-Temp Incineration Labeling->Final

Figure 1: Operational decision tree for the segregation and packaging of Quinoline N-oxide derivatives.

Emergency Contingencies

Spill Management

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Wear respiratory protection (N95 or half-mask with organic vapor cartridges) if dust/aerosol is present.

  • Absorb: Use Vermiculite or Sand .[1]

    • Do NOT use: Paper towels or combustible organics (sawdust) as the primary absorbent for concentrated N-oxides, as this increases flammability risk.

  • Decontaminate: Wash the surface with a dilute soap/water solution. Collect all absorbent materials into a sealed bag labeled as hazardous waste.

Exposure Response[1][2][3][4]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[2] Quinoline derivatives absorb quickly; speed is critical.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (potential for corneal damage).[3]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 29, 2026, from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[1] Retrieved January 29, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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